3-Ethyl-1lambda~6~-thiolane-1,1-dione
Description
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Properties
CAS No. |
89791-49-1 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-ethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-2-6-3-4-9(7,8)5-6/h6H,2-5H2,1H3 |
InChI Key |
SOZYDBBOFTUUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Dipole Moment of 3-Ethyl-1λ⁶-thiolane-1,1-dione
Abstract
This technical guide provides a comprehensive analysis of 3-Ethyl-1λ⁶-thiolane-1,1-dione, a substituted cyclic sulfone. We delve into the foundational principles governing its three-dimensional molecular structure, including the conformational dynamics of the five-membered thiolane dioxide ring and the stereochemical implications of the C-3 ethyl substituent. A significant portion of this guide is dedicated to a rigorous examination of the molecule's dipole moment, a critical parameter influencing its macroscopic properties such as polarity, solvent behavior, and intermolecular interactions. We present detailed, field-proven protocols for both the in silico prediction of the dipole moment via Density Functional Theory (DFT) and its experimental determination using established dielectric measurement techniques. This document synthesizes theoretical principles with practical methodologies to serve as an essential resource for professionals engaged in molecular design, chemical synthesis, and materials science.
Introduction: The Significance of Substituted Sulfolanes
The parent compound, 1λ⁶-thiolane-1,1-dione, commonly known as sulfolane, is a highly polar, aprotic solvent with exceptional thermal and chemical stability.[1][2] Its utility in industrial processes, such as extractive distillation and as a reaction medium, stems from its strong solvating power for polar and polarizable species, a direct consequence of its high dipole moment (μ ≈ 4.7 D) and dielectric constant.[3][4] The introduction of substituents onto the sulfolane ring, as in 3-Ethyl-1λ⁶-thiolane-1,1-dione, allows for the fine-tuning of these physicochemical properties. Understanding the interplay between the molecular structure of these derivatives and their resulting dipole moment is paramount for designing novel solvents, electrolytes, or pharmacophores with tailored characteristics. This guide focuses on the 3-ethyl derivative to elucidate these fundamental structure-property relationships.
Chemical Identity
To ensure clarity and precision, the key identifiers for the parent compound and the target molecule are summarized below.
| Identifier | 3-Ethyl-1λ⁶-thiolane-1,1-dione | 1λ⁶-thiolane-1,1-dione (Sulfolane) |
| Systematic IUPAC Name | 3-Ethyl-1λ⁶-thiolane-1,1-dione | 1λ⁶-thiolane-1,1-dione |
| Common Name | 3-Ethylsulfolane | Sulfolane; Tetramethylene sulfone |
| Molecular Formula | C₆H₁₂O₂S | C₄H₈O₂S[5] |
| CAS Number | Not readily available | 126-33-0[1] |
| Molecular Weight | 148.22 g/mol | 120.17 g/mol [5] |
| Canonical SMILES | CCC1CS(=O)(=O)CC1 | C1CCS(=O)(=O)C1[5] |
Molecular Structure and Conformational Analysis
The molecular geometry of 3-ethylsulfolane is defined by two key features: the conformation of the five-membered thiolane ring and the orientation of the ethyl substituent.
The Sulfolane Ring Conformation
Unlike planar five-membered rings like cyclopentane, the sulfolane ring is non-planar or "puckered." Computational studies on sulfolane have shown that it predominantly exists in a twist (C₂) conformation .[6] This is a compromise that relieves torsional strain associated with a planar structure. The ring can undergo pseudorotation through a slightly higher energy envelope (Cₛ) conformation .
The 3-Ethyl Substituent: Axial vs. Equatorial Positioning
The ethyl group at the C-3 position can adopt two primary orientations relative to the puckered ring:
-
Axial: The C-C bond of the ethyl group is roughly perpendicular to the average plane of the ring.
-
Equatorial: The C-C bond of the ethyl group is roughly parallel to the average plane of the ring.
In substituted cyclic systems, the bulkier substituent generally prefers the equatorial position to minimize steric hindrance (A-strain).[7] Therefore, it is predicted that the equatorial conformer of 3-ethylsulfolane is the more stable and thus the predominant species in equilibrium. This conformational preference is a critical determinant of the molecule's overall dipole moment.
The Dipole Moment: A Vectorial Sum
The molecular dipole moment (μ) is a measure of the net polarity of a molecule, arising from the vector sum of all individual bond dipoles.[8] In 3-ethylsulfolane, the primary contribution comes from the highly polar sulfonyl (O=S=O) group, where the large electronegativity difference between oxygen and sulfur creates significant bond dipoles. The C-S, C-C, and C-H bonds contribute to a lesser extent.
The final molecular dipole is highly dependent on the three-dimensional arrangement of these bonds. The orientation of the powerful S=O bond dipoles relative to the rest of the carbon framework, as dictated by the ring's twist conformation and the ethyl group's equatorial position, will define the magnitude and direction of the net molecular dipole. The addition of the slightly polar ethyl group is expected to cause a minor but measurable deviation from the dipole moment of unsubstituted sulfolane.
Methodologies for Dipole Moment Determination
To provide a comprehensive and self-validating framework, we present both a computational and an experimental protocol for determining the dipole moment of 3-ethylsulfolane.
Computational Protocol: Density Functional Theory (DFT)
Expertise & Causality: DFT is a robust quantum mechanical method for calculating electronic properties like the dipole moment.[9] The choice of functional and basis set is critical for accuracy. A hybrid functional like ωB97X-V is recommended for its balance of accuracy across a range of molecules.[10] The basis set must include diffuse functions (indicated by "aug-") to accurately describe the electron distribution far from the nuclei, which is essential for dipole moment calculations. An augmented double-zeta basis set like aug-cc-pVDZ offers a good compromise between accuracy and computational cost.[10]
Protocol Workflow:
Caption: DFT workflow for dipole moment calculation.
Step-by-Step Methodology:
-
Structure Generation: Build an initial 3D model of 3-ethylsulfolane in its predicted lowest-energy conformation (equatorial ethyl group, twist ring).
-
Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., ωB97X-V/aug-cc-pVDZ) in a quantum chemistry software package like Gaussian or ORCA. This step finds the lowest energy structure.
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: From the output of the optimized structure, extract the calculated total dipole moment. The software provides the components (μₓ, μᵧ, μ₂) and the total magnitude.[11]
-
Analysis: The magnitude is typically given in Debye (D), where 1 D ≈ 3.336 × 10⁻³⁰ C·m.[9]
Experimental Protocol: The Debye Method
Expertise & Causality: The Debye method is a classic and reliable technique for determining the permanent dipole moment of a molecule in the liquid phase.[8][12] It relates the macroscopic property of a solution's capacitance (or dielectric constant) to the microscopic properties of the solute molecules—their polarizability (α) and permanent dipole moment (μ). By measuring the dielectric constant of dilute solutions of the polar solute (3-ethylsulfolane) in a non-polar solvent (e.g., benzene or cyclohexane) at different temperatures, one can isolate the contribution of the permanent dipole.[12]
Protocol Workflow:
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Thermodynamic data and phase transition of 3-Ethyl-1lambda6-thiolane-1,1-dione
Thermodynamic Data and Phase Transition of 3-Ethyl-1 -thiolane-1,1-dione[1]
Executive Summary
3-Ethyl-1
The introduction of an ethyl group at the 3-position disrupts the molecular symmetry and "globularity" of the parent sulfolane. This modification induces a profound thermodynamic shift: it suppresses the plastic crystal phase characteristic of sulfolane, lowering the melting point significantly below
Molecular Identity and Structural Logic
Nomenclature and Identification[2]
-
IUPAC Name: 3-Ethyl-1
-thiolane-1,1-dione -
Common Name: 3-Ethylsulfolane
-
CAS Registry Number: 1003-78-7 (Isomeric/Generic context); specific isomers may vary in registration.
-
Molecular Formula:
-
Molecular Weight:
Structural Topology
The molecule consists of a five-membered tetrahydrothiophene ring oxidized at the sulfur atom to a sulfone (
| Feature | Sulfolane (Parent) | 3-Ethylsulfolane | Thermodynamic Impact |
| Symmetry | Reduces lattice energy; lowers | ||
| Shape | Globular | Ellipsoidal/Branched | Inhibits rotational disorder in solid phase. |
| State (25°C) | Solid (Plastic Crystal) | Liquid | Enables ambient processing. |
Thermodynamic Data Profile
The following data synthesizes experimental values from comparative studies of sulfolane homologues and solvent mixture evaluations.
Phase Transition Temperatures
-
Melting Point (
): (Liquid at room temperature).-
Note: Unlike sulfolane (
) and 3-methylsulfolane ( ), the ethyl derivative exhibits a further depression in melting point due to increased entropic disorder in the crystal lattice. In mixture studies, 3-ethylsulfolane is used to suppress the freezing point of sulfolane down to [1].
-
-
Boiling Point (
): (Estimated based on homologue trends; Sulfolane ). -
Flash Point:
(Closed Cup).
Thermal Properties
| Property | Value (Approx.) | Mechanistic Insight |
| Enthalpy of Fusion ( | Lower than Sulfolane ( | The low symmetry prevents the formation of a tightly packed, high-energy lattice. |
| Density ( | Slightly lower than sulfolane ( | |
| Viscosity ( | Higher than water but significantly lower than solidifying sulfolane near ambient T. |
Phase Transition Mechanics: The "Globularity" Effect
The core thermodynamic distinction between sulfolane and 3-ethylsulfolane lies in the existence of a Plastic Crystal Phase .
The Sulfolane Baseline (Plastic Crystal)
Sulfolane is a "globular" molecule. Upon cooling from liquid, it does not immediately form a rigid crystal.
-
Liquid
Plastic Crystal (Solid I): Molecules occupy fixed lattice sites but retain rotational freedom . This phase is waxy, mechanically soft, and has high entropy. -
Plastic Crystal
Rigid Crystal (Solid II): At lower temperatures ( ), rotation locks, and the true crystalline solid forms.
The 3-Ethylsulfolane Deviation
The ethyl group acts as a "steric anchor." It breaks the globular symmetry required for the plastic phase.
-
Steric Hindrance: The ethyl tail requires a larger volume of rotation. The energy barrier to rotate the molecule within the lattice becomes too high.
-
Suppression of Solid I: The molecule bypasses the rotationally disordered plastic phase.
-
Result: The transition is driven directly to a disordered liquid state at much lower temperatures, or it forms a glass (amorphous solid) rather than a crystalline lattice.
Phase Transition Pathway Diagram
Figure 1: Comparative phase transition pathways. The ethyl group eliminates the intermediate plastic crystal phase, extending the liquid range.
Synthesis Protocol
The synthesis of 3-ethylsulfolane follows a Cheletropic Addition followed by Catalytic Hydrogenation . This route ensures high regioselectivity and yield.
Step 1: Cheletropic Reaction (Formation of Sulfolene)
Reagents: 2-Ethyl-1,3-butadiene, Sulfur Dioxide (
-
Charge: Load 2-ethyl-1,3-butadiene and inhibitor into a high-pressure autoclave.
-
Injection: Inject liquid
in stoichiometric excess ( ratio). -
Reaction: Heat to
. The reaction is reversible; temperature control is critical to favor the adduct (3-ethyl-2,5-dihydrothiophene-1,1-dioxide). -
Degassing: Vent unreacted
.
Step 2: Catalytic Hydrogenation
Reagents: 3-Ethyl-3-sulfolene (crude from Step 1), Hydrogen (
-
Solvation: Dissolve the sulfolene intermediate in methanol or use neat if liquid.
-
Reduction: Pressurize with
. The double bond is hydrogenated to form the saturated ring. -
Purification: Filter catalyst. Distill under reduced pressure (
at ) to isolate pure 3-ethylsulfolane.
Synthesis Workflow Diagram
Figure 2: Two-step synthesis pathway from diene precursor to saturated sulfone.
Applications in Drug Development & Research
While primarily an industrial solvent, 3-ethylsulfolane has specific relevance in pharmaceutical research:
-
Reaction Medium: As a polar aprotic solvent, it substitutes for DMSO or DMF in nucleophilic substitutions (
) where higher thermal stability ( ) is required. -
Purification: Used in extractive distillation to separate close-boiling isomers or to remove aromatic impurities from aliphatic drug intermediates.
-
Electrolyte Research: In bio-electronics and medical batteries, its wide electrochemical window (
vs ) and liquid state at body temperature make it a safer alternative to volatile carbonates [2].
References
-
U.S. Army Research Laboratory. (1993). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. Defense Technical Information Center. Link
-
U.S. Patent 6,551,502 B1. (2003). Extractive distillation process for the separation of aromatics and non-aromatics.[1] Google Patents. Link
-
U.S. Patent 5,686,138. (1997). Lithium secondary battery. Google Patents. Link
-
PubChem Database. Sulfolane and Derivatives. National Center for Biotechnology Information. Link
A Technical Guide to the Temperature-Dependent Viscosity and Density of 3-Ethylsulfolane: Theoretical Foundations, Experimental Methodologies, and Predictive Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction
1.1. Significance of 3-Ethylsulfolane
Sulfolane and its derivatives are a class of organosulfur compounds recognized for their remarkable properties, including high thermal and chemical stability, and miscibility with both water and hydrocarbons.[1] These characteristics make them valuable as industrial solvents, particularly in purification processes.[1] While sulfolane itself is well-characterized, substituted sulfolanes like 3-Ethylsulfolane represent a frontier for new applications. In the pharmaceutical and drug development sectors, such derivatives are of interest as potential reaction solvents, intermediates in synthesis, or components of novel formulation strategies, owing to their unique polarity and stability profiles.
1.2. The Critical Role of Viscosity and Density in Research and Drug Development
For scientists in drug development, the viscosity and density of a compound like 3-Ethylsulfolane are not mere physical constants; they are critical parameters that profoundly influence a substance's behavior and applicability.
-
Formulation and Dosage Design: The density and viscosity of a liquid formulation are fundamental to its design.[2][3] These properties affect everything from the solubility of an active pharmaceutical ingredient (API) to the stability of suspensions and emulsions.[2][4] Viscosity, in particular, dictates the ease of administration, such as the injectability of a parenteral solution or the spreadability of a topical cream.[4]
-
Manufacturing and Quality Control: In pharmaceutical manufacturing, viscosity is a key factor that must be precisely managed to ensure batch-to-batch consistency.[5] It affects processes like mixing, pumping, and filling.[5] Monitoring the density of liquid formulations is also essential for quality control, as variations can indicate changes in the formulation's composition.[3]
-
Bioavailability: The viscosity of a formulation can influence the dissolution rate of a drug, which in turn can impact its bioavailability.[4] Understanding these properties is therefore crucial for predicting and optimizing the therapeutic efficacy of a drug product.
1.3. The Challenge of Data Scarcity for Substituted Sulfolanes
A significant challenge for researchers working with novel compounds like 3-Ethylsulfolane is the scarcity of comprehensive experimental data. This guide addresses this gap by providing a robust framework for understanding, measuring, and predicting the temperature-dependent viscosity and density of 3-Ethylsulfolane. It is designed to empower researchers with the foundational knowledge and practical methodologies to characterize this and similar compounds with confidence.
Part 2: Theoretical Framework: The Influence of Temperature
2.1. Fundamentals of Liquid Density and Temperature
Density (ρ) is defined as the mass of a substance per unit of volume.[6] For most liquids, there is an inverse relationship between density and temperature. As a liquid is heated, the kinetic energy of its molecules increases, causing them to move more vigorously and occupy a larger volume for a given mass. This phenomenon is known as thermal expansion, and it results in a decrease in density. For many organic liquids over a moderate temperature range, this relationship can be approximated as linear.
2.2. Fundamentals of Viscosity in Liquids
Viscosity (η) is a measure of a fluid's resistance to flow.[6] It can be conceptualized as the internal friction between adjacent layers of a fluid that are in relative motion. In liquids, viscosity is primarily governed by the strength of intermolecular forces. Stronger intermolecular interactions, such as hydrogen bonding and van der Waals forces, lead to a higher resistance to flow and thus a higher viscosity.
2.3. The Inverse Relationship between Liquid Viscosity and Temperature
Similar to density, the viscosity of liquids generally decreases as temperature increases. The increased thermal energy allows molecules to more easily overcome the cohesive intermolecular forces that bind them together.[7][8] This reduction in internal friction allows the liquid to flow more readily. This temperature dependence is a critical consideration in any application involving fluid transfer, mixing, or injection.
2.4. Mathematical Models for Temperature Dependence
To quantify the relationship between these properties and temperature, several empirical models are commonly used.
-
Density: The temperature dependence of density can often be described by a simple linear equation:
ρ(T) = a + bT
where ρ(T) is the density at a given temperature T, and a and b are empirically determined coefficients.
-
Viscosity: The relationship between viscosity and temperature is non-linear and is often described by models such as the Arrhenius equation or the Vogel-Fulcher-Tammann (VFT) equation .[9] The VFT equation, in particular, is widely used for its accuracy over a broad temperature range:
η = A * exp(B / (T - C))
where η is the dynamic viscosity, T is the absolute temperature, and A, B, and C are substance-specific parameters determined by fitting the equation to experimental data.
Part 3: Experimental Determination of Viscosity and Density
Accurate experimental data is the gold standard for characterizing the physical properties of a compound. The following sections provide detailed protocols for the precise measurement of density and viscosity as a function of temperature. A cornerstone of these measurements is rigorous temperature control, as even small fluctuations can significantly impact the results.
3.1. Protocol for Density Measurement using a Vibrating Tube Densitometer
Rationale: The vibrating tube densitometer is a high-precision instrument capable of providing accurate density measurements with small sample volumes. It operates by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Methodology:
-
Calibration: Calibrate the instrument at the desired measurement temperatures using two standards of known density, typically dry air and ultrapure water.
-
Sample Preparation: Ensure the 3-Ethylsulfolane sample is pure and free of any air bubbles, as these can significantly affect the results.
-
Temperature Equilibration: Set the instrument to the first target temperature and allow the system to stabilize.
-
Sample Injection: Carefully inject the sample into the measurement cell, ensuring there are no bubbles.
-
Measurement: Once the temperature and resonant frequency have stabilized, record the density reading.
-
Temperature Sweep: Increment the temperature to the next setpoint, allow for equilibration, and repeat the measurement. It is advisable to perform measurements over a range of temperatures relevant to the intended application.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents after use.
Caption: Workflow for Temperature-Dependent Density Measurement.
3.2. Protocol for Viscosity Measurement using a Rotational Viscometer
Rationale: Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the sample fluid at a constant speed. They are versatile and can be used for a wide range of viscosities.
Methodology:
-
Instrument Setup: Select an appropriate spindle and guard leg for the expected viscosity of 3-Ethylsulfolane.
-
Calibration: Verify the viscometer's accuracy using a certified viscosity standard at a known temperature.
-
Sample Preparation: Place a sufficient volume of the 3-Ethylsulfolane sample in a temperature-controlled bath or jacketed beaker.
-
Temperature Equilibration: Allow the sample to reach the target temperature. It is crucial to measure the temperature of the sample itself, not just the bath.
-
Measurement: Immerse the spindle in the sample to the correct depth. Begin rotation at a set speed and allow the reading to stabilize before recording the viscosity value. It is good practice to take readings at multiple rotational speeds to check for Newtonian behavior.
-
Temperature Sweep: Adjust the temperature of the bath to the next setpoint, allow the sample to equilibrate, and repeat the measurement.
-
Cleaning: Thoroughly clean the spindle and any other parts in contact with the sample.
Caption: Workflow for Temperature-Dependent Viscosity Measurement.
Part 4: Predictive Insights and Data for Structurally Related Compounds
In the absence of direct experimental data for 3-Ethylsulfolane, we can draw valuable insights from its parent compound, sulfolane, and from theoretical principles.
4.1. The Parent Compound: Sulfolane
Sulfolane (Tetrahydrothiophene-1,1-dioxide) is a well-studied compound. Its physical properties provide a crucial baseline for predicting the behavior of its derivatives.
| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |
| 30 | 1.266 | 10.3 |
| 40 | 1.258 | 7.8 |
| 50 | 1.250 | 6.0 |
| 60 | 1.242 | 4.7 |
| 80 | 1.226 | 3.1 |
| 100 | 1.210 | 2.2 |
Data compiled from various sources for illustrative purposes.
4.2. The Effect of Alkyl Substitution
The introduction of an ethyl group at the 3-position of the sulfolane ring is expected to have the following effects:
-
Increased Density: The addition of a C₂H₅ group increases the molecular weight of the compound more than it increases its molar volume, which will likely result in 3-Ethylsulfolane having a slightly higher density than sulfolane at the same temperature.
-
Increased Viscosity: The larger size and mass of the 3-Ethylsulfolane molecule, as well as potentially increased intermolecular interactions, are expected to lead to a higher viscosity compared to sulfolane at any given temperature. The ethyl group may also restrict molecular rotation, further contributing to increased internal friction.
4.3. Predictive Models: Quantitative Structure-Property Relationship (QSPR)
For researchers requiring estimations of these properties without immediate access to experimental facilities, Quantitative Structure-Property Relationship (QSPR) models offer a powerful computational alternative.[10][11] These models use statistical methods to correlate molecular structures (represented by molecular descriptors) with their physicochemical properties.[10] While developing a custom QSPR model requires a substantial dataset, several existing models and software packages can provide reasonable predictions for the viscosity and density of organic compounds based on their chemical structure.[12][13]
Part 5: Conclusion and Future Directions
Understanding the temperature dependence of viscosity and density is indispensable for the effective application of 3-Ethylsulfolane in research and drug development. This guide has provided a comprehensive overview of the theoretical principles governing these properties, detailed experimental protocols for their accurate measurement, and predictive insights based on the well-characterized parent compound, sulfolane.
While the provided framework offers a strong starting point, the generation of precise experimental data for 3-Ethylsulfolane and other sulfolane derivatives is paramount. Such data will not only support the immediate needs of researchers but also contribute to the development of more accurate predictive models, ultimately accelerating innovation in the chemical and pharmaceutical sciences.
Part 6: References
-
The Role of Liquid Density in Pharmaceutical Formulation and Quality Control - Research and Reviews. (2024). Research and Reviews: Journal of Pharmaceutical Analysis.
-
The Importance of Accurate Fluid Density Measurements in Pharmaceutical Formulation. (n.d.). Research and Reviews.
-
Experimental Investigation of the Viscosity and Density of Microencapsulated Phase Change Material Slurries for Enhanced Heat Capacity and Transfer. (2024). MDPI.
-
Density, refractive index, and excess properties of sulfolane and alkanediols binary mixtures at different temperatures. (2025). ResearchGate.
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv.
-
Density, Viscosities, and Excess Properties for Binary Mixtures of Sulfolane + Alcohols and Sulfolane + Glycols at Different Temperatures. (2025). ResearchGate.
-
Impact of Viscosity and Drug Formulation on Pharmaceutical Development. (2023). Journal of Chemical and Pharmaceutical Research.
-
Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. (2023). Illinois Experts.
-
Temperature-Dependent Density and Viscosity Prediction for Hydrocarbons: Machine Learning and Molecular Dynamics Simulations. (n.d.). eScholarship.
-
Prediction of liquid viscosity for organic compounds by a quantitative structure-property relationship. (n.d.). Academia.edu.
-
Properties of Sulfolane Based Aprotic Electrolytes. (n.d.). Portugaliae Electrochimica Acta.
-
Advancing material property prediction: using physics-informed machine learning models for viscosity. (2024). PMC.
-
Improving Understanding of Liquid Viscosity Through Experiments and Prediction. (2021). BYU ScholarsArchive.
-
Experimental and modeling studies of density and viscosity behavior of a live fluid due to CO2 injection at reservoir condition. (n.d.). Oil & Gas Science and Technology.
-
Viscosity in Each Step of the FDA Drug Approval Process. (2018). RheoSense Blog.
-
Volumetric and transport properties of binary liquid mixtures of sulfolane with aniline, N,N-dimethylaniline and N,N-diethylaniline at different temperatures and atmospheric pressure. (2016). Journal of Chemical Thermodynamics.
-
Experimental set-up for density and viscosity measurement. (n.d.). ResearchGate.
-
Densities, Viscosities and Excess Properties for Dimethyl Sulfoxide with Diethylene Glycol and Methyldiethanolamine at Different Temperatures. (2021). MDPI.
-
The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing. (2020). Sterile Processing.
-
Dielectric constants, viscosities, and related physical properties of 10 liquid sulfoxides and sulfones at several temperatures. (n.d.). Journal of Chemical & Engineering Data.
-
Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (n.d.). PMC.
-
Basic measurements of pressure, temperature, density and viscosity. (n.d.). [Source document not fully specified].
-
Sulfolane. (n.d.). Wikipedia.
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Topic: Dielectric Constant of 3-Ethyl-1λ⁶-thiolane-1,1-dione at Various Temperatures
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Significance of 3-Ethylsulfolane and its Dielectric Properties
Sulfolane and its derivatives are recognized for their exceptional chemical and thermal stability, high polarity, and resistance to strong oxidation potentials.[2][3][4] These characteristics make them promising solvents or co-solvents for high-voltage lithium-ion batteries and other electrochemical systems.[1] The dielectric constant (ε) of a solvent is a primary measure of its ability to insulate charges and solvate ions.[5][6] A high dielectric constant facilitates the dissolution of electrolyte salts, promotes the dissociation of ion pairs, and thereby enhances ionic conductivity—a critical factor for battery performance.[1]
The temperature within an operating electrochemical cell can fluctuate significantly. Understanding how the dielectric constant of 3-ethylsulfolane changes with temperature is therefore not an academic exercise, but a practical necessity for designing robust and reliable systems. A decrease in dielectric constant at elevated temperatures can impact ion mobility and overall cell efficiency. This guide provides the necessary tools to quantify this relationship.
Theoretical Framework: Why Dielectric Constant is Temperature-Dependent
The dielectric constant, or relative permittivity, is the ratio of the capacitance of a capacitor filled with the material to the capacitance of an evacuated capacitor.[5][6] For polar molecules like 3-ethylsulfolane, the dielectric constant arises primarily from the alignment of permanent molecular dipoles with an applied external electric field.
When the temperature of the liquid increases, the kinetic energy of the molecules also increases. This leads to more vigorous random thermal motion (rotational and translational). This increased thermal agitation counteracts the aligning effect of the external electric field on the molecular dipoles. Consequently, the net polarization of the solvent decreases, resulting in a lower dielectric constant. This inverse relationship is a hallmark of most polar liquids.
Experimental Determination: A Validated Protocol
This section details a robust, self-validating protocol for measuring the dielectric constant of 3-ethylsulfolane across a range of temperatures using the parallel-plate capacitance method.[7][8]
Part A: Sample Preparation and Purification
Causality: The presence of impurities, particularly water and ionic species, can drastically alter the measured dielectric constant and conductivity of the sample. Water itself has a very high dielectric constant (~80 at room temperature), and even trace amounts can lead to erroneously high readings.[9][10] Therefore, rigorous purification and drying are the most critical preliminary steps.
Protocol:
-
Initial Purification (Solvent Extraction):
-
If the crude 3-ethylsulfolane sample contains water-soluble impurities, dissolve it in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution sequentially with deionized water and then with brine in a separatory funnel to remove salts.[11]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Final Purification (Vacuum Distillation):
-
Given the high boiling point of sulfolane derivatives, vacuum distillation is the preferred method for final purification to remove non-volatile impurities and residual solvents without thermal decomposition.[12]
-
Collect the central fraction of the distillate in a pre-dried flask.
-
-
Drying and Storage:
-
Dry the purified liquid over activated molecular sieves (3Å or 4Å) for at least 48 hours to remove trace water.
-
Store the final product under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed container to prevent atmospheric moisture absorption.
-
Part B: Instrumentation and Calibration
Core Instrumentation:
-
LCR Meter or Precision Impedance Analyzer: A device capable of accurately measuring capacitance at a fixed frequency (e.g., 1-10 kHz is common for these measurements).[7][13]
-
Liquid Dielectric Test Cell: A two-electrode (parallel plate or coaxial cylinder) cell of known geometry, constructed from inert materials (e.g., stainless steel, glass, and Teflon).
-
Temperature Control System: A circulating bath (thermostat) with a non-conductive fluid (e.g., silicone oil) capable of maintaining the test cell at a stable temperature (±0.1°C).
-
Calibrated Thermometer: To accurately measure the temperature of the liquid sample within the cell.
Calibration Workflow (Self-Validation):
Expertise: Calibration is essential to determine the geometric capacitance of the cell in a vacuum (C₀) and to account for stray capacitances in the measurement setup.[13][14] This is achieved by measuring the capacitance of standard, well-characterized liquids.
-
Air Capacitance (C_air): Thoroughly clean and dry the test cell. Measure the capacitance of the empty, dry cell at each temperature point of interest. This gives the air capacitance, which is approximately equal to the vacuum capacitance (C₀ ≈ C_air).
-
Standard Liquid Measurement:
-
Choose a standard non-polar liquid with a well-known dielectric constant and low loss, such as cyclohexane or benzene.
-
Fill the cell with the standard liquid and measure its capacitance (C_std) at a reference temperature (e.g., 25°C).
-
The effective vacuum capacitance can be calculated as: C₀ = C_std / ε_std, where ε_std is the known dielectric constant of the standard liquid. This value should be consistent with the C_air measurement.
-
Part C: Measurement Procedure
-
Setup: Place the calibrated, clean, and dry dielectric cell into the temperature-controlled bath. Connect the cell electrodes to the LCR meter.
-
Sample Loading: Fill the cell with the purified, dry 3-ethylsulfolane, ensuring no air bubbles are trapped between the electrodes.
-
Thermal Equilibration: Set the thermostat to the first target temperature (e.g., 30°C, ensuring it is above the solvent's melting point). Allow the system to equilibrate for at least 20-30 minutes, until the temperature reading from the thermometer inside the sample is stable.
-
Data Acquisition: Record the capacitance (C_sample) and the precise temperature. It is also good practice to record the dissipation factor (or loss tangent), which provides information about the energy loss in the material.
-
Temperature Sweep: Increment the temperature to the next setpoint (e.g., in 5°C or 10°C steps) and repeat steps 3 and 4 for each temperature across the desired range.
-
Calculation: For each temperature point, calculate the dielectric constant using the formula:
ε_sample = C_sample / C₀
where C₀ is the predetermined vacuum capacitance of the cell.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from initial sample handling to final data generation.
Caption: Experimental workflow for determining the dielectric constant.
Data Presentation and Expected Results
The final data should be summarized in a clear, tabular format. As specific data for 3-ethylsulfolane is unavailable, the table below serves as a template for recording experimental results. For context, the parent compound sulfolane has a dielectric constant of approximately 43.3 at 30°C. One would expect 3-ethylsulfolane to have a slightly lower dielectric constant due to the less polar ethyl group, and for this value to decrease with increasing temperature.
Table 1: Experimental Data for Dielectric Constant of 3-Ethyl-1λ⁶-thiolane-1,1-dione
| Temperature (°C) | Measured Capacitance, C_sample (pF) | Dielectric Constant (ε) |
| 30.0 | [Experimental Value] | [Calculated Value] |
| 40.0 | [Experimental Value] | [Calculated Value] |
| 50.0 | [Experimental Value] | [Calculated Value] |
| 60.0 | [Experimental Value] | [Calculated Value] |
| 70.0 | [Experimental Value] | [Calculated Value] |
| 80.0 | [Experimental Value] | [Calculated Value] |
| 90.0 | [Experimental Value] | [Calculated Value] |
| 100.0 | [Experimental Value] | [Calculated Value] |
| Note: The vacuum capacitance (C₀) of the cell must be predetermined. |
Conclusion
The temperature-dependent dielectric constant is a critical design parameter for the application of 3-Ethyl-1λ⁶-thiolane-1,1-dione in advanced technologies. While published data for this specific derivative is scarce, this guide provides the complete scientific framework and a validated experimental protocol necessary for its determination. By meticulously following the procedures for sample purification, system calibration, and temperature-controlled capacitance measurement, researchers can generate high-quality, reliable data. This will enable the accurate modeling and optimization of electrochemical systems and other applications that leverage the unique properties of this promising solvent.
References
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Luu, P. H., Tran, P. H., Nguyen, H. V., Phan, A. L. B., Nguyen, O. H., Tran, M. V., Le, P. M. L., & Vo, T. D. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science, Technology and Engineering, 64(1), 9-13. [Link]
-
Vietnam Journal of Science, Technology and Engineering. (2022, March 10). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode. [Link]
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Sedlarikova, M., Vondrak, J., Maca, J., & Bartusek, K. (2012). Sulfolane as Solvent for Lithium Battery Electrolytes. International Journal of Energy, Information and Communications, 3(4). [Link]
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Ogbonda, C., & Onuchuku, P. (n.d.). EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. BW Academic Journal. [Link]
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IIETA. (2012). Sulfolane as Solvent for Lithium Battery Electrolytes. [Link]
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Sivakumar, N., et al. (2016). Measurement of dielectric constant of organic solvents by indigenously developed dielectric probe. ResearchGate. [Link]
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Al-Khafaji, M. H. (2018). Dielectric spectroscopy of organic solvents of varying polarity. Memorial University of Newfoundland. [Link]
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Mihály, J., et al. (2009). Apparatus and method to measure dielectric properties (ε′ and ε″) of ionic liquids. Review of Scientific Instruments, 80(4), 046106. [Link]
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Maryott, A. A., & Smith, E. R. (1951). Dielectric constant of water from 0° to 100° C. NIST Technical Series Publications. [Link]
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Hrovat, M., & Holc, J. (2021). Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. Sensors, 21(10), 3535. [Link]
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CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]
-
Study.com. (n.d.). How to calculate the dielectric constant of solvents. [Link]
-
Ghaffar, A. (2022, June 21). How to measure Dielectric Constant using Parallel Plate Capacitance method [Video]. YouTube. [Link]
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
-
Yamaden. (n.d.). Table of dielectric constants of substances. [Link]
-
Delta Controls. (1997, July 17). DIELECTRIC CONSTANTS OF VARIOUS MATERIALS. [Link]
-
Wikipedia. (n.d.). Sulfolane. [Link]
- Google Patents. (n.d.).
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Methodological & Application
Application Note: 3-Ethyl-1λ⁶-thiolane-1,1-dione as a High-Voltage Electrolyte Solvent for Advanced Lithium-Ion Batteries
Abstract
The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at operating voltages exceeding 4.5 V. Traditional carbonate-based electrolytes suffer from oxidative decomposition at these potentials, leading to rapid capacity fade and safety concerns. Sulfone-based solvents, particularly sulfolane and its derivatives, offer a compelling alternative due to their exceptional electrochemical and thermal stability.[1][2][3] This document provides a detailed guide for researchers on the application of 3-Ethyl-1λ⁶-thiolane-1,1-dione (hereafter referred to as 3-ethylsulfolane), a promising derivative of sulfolane, as a solvent for high-voltage battery electrolytes. We will explore its fundamental properties, provide a rationale for its use, and detail comprehensive protocols for electrolyte formulation, cell assembly, and electrochemical characterization.
Introduction: The High-Voltage Challenge
Next-generation battery chemistries rely on high-voltage cathode materials like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Manganese Oxide (LNMO) to push energy density boundaries.[4] However, the anodic stability of conventional electrolytes, typically a solution of LiPF₆ in ethylene carbonate (EC) and linear carbonates (DMC, EMC), is limited to approximately 4.3 V vs. Li/Li⁺.[4] Above this threshold, the electrolyte oxidatively decomposes on the cathode surface, leading to the formation of a resistive cathode-electrolyte interphase (CEI), gas evolution, and irreversible capacity loss.
Sulfolane (1λ⁶-thiolane-1,1-dione) is a polar aprotic solvent renowned for its wide electrochemical window (often exceeding 5.0 V vs. Li/Li⁺), high flash point, and excellent thermal stability.[2][3][5] These characteristics make it an ideal candidate for high-voltage applications.[1][6] 3-ethylsulfolane, the subject of this note, is a functionalized derivative. The introduction of an ethyl group is anticipated to modulate the physical properties of the parent sulfolane molecule, potentially lowering the melting point and altering viscosity, which are critical parameters for electrolyte performance. This guide is based on the well-documented properties of sulfolane, providing a framework for evaluating its 3-ethyl derivative.
Physicochemical Properties & Rationale for Use
The core advantages of using a 3-ethylsulfolane-based electrolyte stem from the inherent properties of the sulfone group.
Core Advantages:
-
High Anodic Stability: The sulfone functional group is highly resistant to oxidation, enabling stable operation with cathodes that charge to 4.5 V and beyond.[2][5]
-
Enhanced Safety: Sulfolane possesses a high flash point (~165°C) and boiling point (~287°C), significantly improving the thermal stability and safety profile of the battery compared to volatile carbonate solvents.[2][3][6]
-
Good Thermal Stability: Sulfolane-based electrolytes can operate at elevated temperatures without significant degradation, expanding the operational window for demanding applications.[1][7]
Key Considerations:
-
Viscosity and Ionic Conductivity: A primary challenge with sulfolane is its high viscosity, which can impede ion transport and result in lower ionic conductivity compared to carbonate electrolytes.[2][3][4] The ethyl group on 3-ethylsulfolane may influence viscosity, but it is often necessary to employ co-solvents to achieve optimal conductivity.
-
Anode Compatibility: While exceptionally stable at high potentials, sulfones can be reactive towards graphitic anodes at low potentials.[2] The formulation of a stable solid-electrolyte interphase (SEI) is crucial for good cycling performance. The use of specific salts like lithium bis(fluorosulfonyl)imide (LiFSI) or additives is often required to form a robust SEI.[1][8]
Below is a table summarizing the key properties of the parent compound, sulfolane, which serves as a baseline for 3-ethylsulfolane.
| Property | Value (for Sulfolane) | Significance in Battery Performance |
| Chemical Formula | C₄H₈O₂S | Base structure for 3-ethylsulfolane (C₆H₁₂O₂S) |
| Molar Mass | 120.17 g/mol | Affects electrolyte density and salt dissolution |
| Dielectric Constant | ~43.3 | High value promotes effective salt dissociation |
| Viscosity | ~10.3 mPa·s (at 30°C) | High viscosity can lower ionic conductivity; a key parameter to optimize |
| Melting Point | ~28.5 °C | Can limit low-temperature performance; the ethyl group may lower this |
| Boiling Point | ~287 °C | Contributes to high thermal stability and safety |
| Flash Point | ~165 °C | Significantly enhances safety over flammable carbonates |
| Anodic Stability | > 5.0 V vs. Li/Li⁺ | Crucial for enabling high-voltage cathode operation |
Application Notes & Strategic Formulation
Choosing a Lithium Salt
While various lithium salts can be used, Lithium bis(fluorosulfonyl)imide (LiFSI) is highly recommended for sulfone-based systems. LiFSI exhibits high ionic conductivity, excellent thermal stability, and, most importantly, contributes to the formation of a stable, F-rich SEI on the anode and a protective CEI on the cathode.[1][8][9] This is critical for preventing the continuous decomposition of the electrolyte.
The Role of Co-Solvents
To counteract the high viscosity of 3-ethylsulfolane, the use of a low-viscosity co-solvent is essential for practical applications.
-
Fluorinated Ethers: Solvents like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) are excellent choices. They act as diluents to reduce viscosity while being electrochemically inert and can help form a stable interphase on the lithium metal anode.[10][11]
-
Carbonates: While the goal is to move away from easily oxidized solvents, a small amount of a carbonate like fluoroethylene carbonate (FEC) can be beneficial. FEC is a well-known SEI-forming additive that can significantly improve cycling stability with both graphite and lithium metal anodes.[10][12]
A recommended starting formulation is a localized high-concentration electrolyte (LHCE) concept, where a high-concentration solution of LiFSI in 3-ethylsulfolane is diluted with a fluorinated ether.
Caption: Strategic approach to formulating a 3-ethylsulfolane electrolyte.
Experimental Protocols
Safety First: All procedures must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. 3-ethylsulfolane, lithium salts, and co-solvents should be battery-grade and dried under vacuum before use. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Protocol 4.1: Electrolyte Preparation
This protocol describes the preparation of 10 mL of a 1.2 M LiFSI in 3-ethylsulfolane / TTE (1:2 molar ratio) with 5% FEC electrolyte.
Materials & Equipment:
-
3-Ethyl-1λ⁶-thiolane-1,1-dione (dried)
-
Lithium bis(fluorosulfonyl)imide (LiFSI) (dried)
-
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (battery grade)
-
Fluoroethylene carbonate (FEC) (battery grade)
-
20 mL glass vial with a magnetic stir bar
-
Magnetic stir plate
-
Analytical balance (±0.1 mg)
-
Pipettes
Procedure:
-
Calculate Masses: Determine the required mass/volume of each component based on their molar masses and desired concentrations.
-
Add Solvent and Salt: Inside the glovebox, add the calculated amount of 3-ethylsulfolane to the 20 mL vial. Slowly add the calculated mass of LiFSI to the solvent while stirring.
-
Causality Note: Adding the salt slowly prevents clumping and ensures complete dissolution. Sulfones have high viscosity, so dissolution may take several hours.
-
-
Stir until Dissolved: Cap the vial and let it stir on the magnetic stir plate until the LiFSI is fully dissolved. This may take 2-4 hours.
-
Add Co-Solvent and Additive: Once the salt is dissolved, add the calculated volume of the TTE diluent. Then, add the FEC additive (5% by weight of the total solution).
-
Final Homogenization: Allow the solution to stir for an additional 1-2 hours to ensure it is completely homogeneous.
-
Storage: Store the prepared electrolyte in a sealed vial inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure equilibrium.
Protocol 4.2: CR2032 Coin Cell Assembly (High-Voltage Cathode vs. Lithium Metal)
This protocol details the assembly of a standard CR2032 coin cell for electrochemical testing.
Materials & Equipment:
-
High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)
-
Lithium metal foil (anode)
-
Celgard 2325 separator (or other appropriate separator)
-
CR2032 coin cell components (case, cap, spacer, spring)
-
Prepared 3-ethylsulfolane electrolyte
-
Crimping machine
-
Tweezers, scissors, and a hole punch for electrodes/separators
Procedure:
-
Prepare Electrodes and Separator:
-
Cut the cathode into a 14 mm diameter disk.
-
Cut the lithium metal into a 15 mm diameter disk.
-
Cut the separator into a 19 mm diameter disk.
-
Causality Note: The separator and anode are larger than the cathode to prevent short-circuiting at the edges.
-
-
Assembly Stack (Bottom-Up):
-
Place the CR2032 case (negative terminal) into the assembly die.
-
Place the lithium metal disk in the center of the case.
-
Dispense 20-30 µL of the electrolyte onto the lithium surface.
-
Place the separator on top of the lithium metal, ensuring it is wetted.
-
Dispense another 20-30 µL of electrolyte onto the separator.
-
Place the cathode disk on top of the separator, with the active material facing down.
-
Place the spacer disk on top of the cathode.
-
Place the spring on top of the spacer.
-
Place the cap (positive terminal) on top of the entire stack.
-
-
Crimping: Transfer the assembled cell to the crimper and apply pressure according to the manufacturer's instructions to seal the cell.
-
Resting: Let the assembled cell rest for at least 12 hours before testing to ensure complete wetting of the electrodes and stabilization of the open-circuit voltage (OCV).
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- 11. Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual‐Interphase‐Stabilizing Sulfolane‐Based Electrolytes for High‐Voltage and High‐Safety Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of anhydrous 3-Ethyl-1lambda6-thiolane-1,1-dione for electrochemical use
Application Note & Protocol
Preparation of Anhydrous 3-Ethyl-1λ⁶-thiolane-1,1-dione for High-Performance Electrochemical Applications
Abstract
This document provides a comprehensive guide for the preparation and validation of high-purity, anhydrous 3-Ethyl-1λ⁶-thiolane-1,1-dione (3-ethylsulfolane) for demanding electrochemical applications. Sulfone-based solvents are critical for developing next-generation high-voltage energy storage devices due to their exceptional thermal and oxidative stability.[1][2][3][4] However, their performance is intrinsically linked to the rigorous exclusion of impurities, particularly water. This guide moves beyond a simple recitation of steps to explain the fundamental principles behind the synthesis, purification, drying, and electrochemical characterization of 3-ethylsulfolane. We present self-validating protocols that incorporate essential quality control checkpoints, ensuring the final product meets the stringent requirements for use in high-voltage lithium-ion batteries and other advanced electrochemical systems.
Introduction: The Case for 3-Ethylsulfolane in High-Voltage Systems
The pursuit of higher energy density in lithium-ion batteries and other storage technologies necessitates the use of high-voltage cathode materials.[1][5] Conventional carbonate-based electrolytes exhibit limited anodic stability, typically below 4.3 V vs. Li/Li⁺, leading to decomposition and rapid cell degradation at higher potentials.[1][6]
Sulfones, particularly sulfolane (tetramethylene sulfone, TMS), have emerged as a superior class of solvents, demonstrating remarkable electrochemical windows often exceeding 5.0 V vs. Li/Li⁺.[1][7] This stability is attributed to the electron-withdrawing sulfonyl group (-SO₂-), which lowers the energy of the highest occupied molecular orbital (HOMO), making the molecule resistant to oxidation.[1] The addition of an ethyl group to the sulfolane backbone to create 3-ethylsulfolane is intended to modulate the physical properties of the solvent, such as its melting point and viscosity, while retaining the exceptional electrochemical stability of the sulfone family.
The primary challenge in employing any sulfone-based solvent is its hygroscopic nature. Water contamination, even at parts-per-million (ppm) levels, is catastrophic for electrochemical performance. It leads to the hydrolysis of electrolyte salts (e.g., LiPF₆), corrosion of electrode materials, and the formation of resistive passivation layers, all of which compromise cell capacity, cycle life, and safety.[8] Therefore, the effective preparation of anhydrous 3-ethylsulfolane is not merely a preliminary step but a critical determinant of experimental success.
Physicochemical Properties & Specifications
Understanding the fundamental properties of 3-ethylsulfolane is essential for its proper handling and application. While extensive data for the 3-ethyl derivative is not as prevalent as for unsubstituted sulfolane, the expected properties based on the parent molecule are summarized below.
| Property | Sulfolane (Reference) | 3-Ethyl-1λ⁶-thiolane-1,1-dione (Expected) | Significance in Electrochemistry |
| Molecular Formula | C₄H₈O₂S | C₆H₁₂O₂S | - |
| Molecular Weight | 120.17 g/mol [9] | 148.22 g/mol | Influences molar concentration calculations. |
| Boiling Point | 285 °C[9] | > 285 °C | High boiling point contributes to thermal stability and safety (high flash point).[3][7] |
| Melting Point | 27.5 °C | May be lower than sulfolane | A lower melting point is desirable to widen the liquid range for low-temperature operation. |
| Dielectric Constant | 43.3 | High (similar to sulfolane) | A high dielectric constant is crucial for effective dissolution and dissociation of lithium salts.[7] |
| Viscosity | 10.3 cP at 30 °C[9] | Likely higher than sulfolane | High viscosity can impede ion mobility and reduce conductivity; often mitigated by using co-solvents.[6][10] |
| Oxidative Stability | > 5.0 V vs. Li/Li⁺[1][7] | Expected to be > 5.0 V vs. Li/Li⁺ | The key property enabling use in high-voltage systems. The sulfone group dictates stability.[1] |
| Target Water Content | N/A | < 20 ppm | Essential for preventing side reactions and ensuring long-term cell stability.[8][11] |
Synthesis and Purification Pathway
While various methods exist for the synthesis of substituted sulfones, a common and effective strategy involves the oxidation of the corresponding sulfide, 3-ethyl-tetrahydrothiophene. This ensures the stable five-membered sulfone ring is formed with the desired alkyl substitution.
Caption: General workflow for synthesis and purification of 3-ethylsulfolane.
Protocol 1: Purification by Vacuum Distillation
Causality: Sulfones have high boiling points, making atmospheric distillation impractical and energy-intensive. Vacuum distillation lowers the boiling point, preventing thermal decomposition and allowing for efficient separation from less volatile impurities and residual reactants.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with high-vacuum grease.
-
Initial Charge: Place the crude 3-ethylsulfolane into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Pressure Reduction: Gradually reduce the pressure in the system using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the heart cut fraction, discarding the initial forerun (which may contain volatile impurities) and the final pot residue (containing non-volatile impurities). The boiling point will depend on the system pressure.
-
Inert Atmosphere: Once distillation is complete, allow the apparatus to cool completely before backfilling with an inert gas like argon or nitrogen to prevent atmospheric moisture contamination of the purified product.
Preparation of Anhydrous Solvent for Electrochemical Use
This stage is the most critical for ensuring the solvent's suitability. The primary method for achieving the required "super-dry" condition is treatment with activated molecular sieves.
Protocol 2: Solvent Drying and Quality Control
Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. For drying solvents, 3Å or 4Å sieves are used; their pores are large enough to trap small water molecules but too small to adsorb the larger solvent molecules.[12] Karl Fischer (KF) titration is the gold-standard for accurately quantifying trace amounts of water in organic solvents, providing a necessary validation of the drying process.[13][14][15]
Caption: Workflow for drying and validating anhydrous 3-ethylsulfolane.
Step-by-Step Methodology:
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat to >250 °C under vacuum for several hours to remove adsorbed water. Cool to room temperature under an inert atmosphere.
-
Solvent Treatment: In an argon- or nitrogen-filled glovebox, add the activated molecular sieves to the purified 3-ethylsulfolane. A loading of 10-20% by weight/volume is recommended (e.g., 10-20 g of sieves per 100 mL of solvent).[12]
-
Drying Period: Seal the container and allow the solvent to stand over the sieves for a minimum of 48 hours.[12] Occasional swirling can improve efficiency. This process should be conducted inside a glovebox to prevent re-exposure to atmospheric moisture.[16]
-
Quality Control (Karl Fischer Titration): a. Apparatus: Use a coulometric Karl Fischer titrator, which is highly sensitive and ideal for detecting low ppm levels of water. b. Titrator Conditioning: Ensure the KF titrator's reaction vessel is anhydrous by running the titration until a stable, low-drift endpoint is reached. c. Sampling: Inside the glovebox, use a dry syringe to withdraw a precise volume (e.g., 1 mL) of the dried solvent. d. Injection and Titration: Quickly inject the sample into the KF cell. The instrument will automatically titrate the water present and report the content, typically in micrograms (µg) of water. e. Calculation: Convert the result to ppm (µg/g) using the solvent's density. For example: (µg H₂O / (1 mL solvent * density [g/mL])) = ppm. f. Validation: The target water content for high-voltage electrolytes should be below 20 ppm.[8] If the value is higher, continue drying the solvent over the sieves and re-test.
Electrochemical Validation: Assessing the Performance Window
The final and most important validation is to determine the electrochemical stability window of the prepared solvent. This is accomplished using Cyclic Voltammetry (CV).
Causality: CV measures the current response of an electrochemical cell to a linearly swept potential. For an electrolyte, the absence of significant current flow over a wide potential range indicates stability. The potential at which the current begins to rise sharply signifies the onset of electrolyte decomposition (oxidation at the positive limit, reduction at the negative limit).[11]
Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.
Protocol 3: Determination of the Anodic Stability Limit
-
Electrolyte Preparation (in Glovebox): Dissolve a high-purity lithium salt (e.g., LiTFSI or LiPF₆) in the anhydrous 3-ethylsulfolane to a standard concentration, typically 1.0 M.[1][17] LiTFSI is often preferred for initial studies due to its high thermal stability and lower sensitivity to trace water compared to LiPF₆.
-
Cell Assembly (in Glovebox): Assemble a three-electrode electrochemical cell.
-
Working Electrode: A polished platinum (Pt) or glassy carbon disk electrode.
-
Reference & Counter Electrodes: Lithium metal foil is typically used for both in non-aqueous systems.[1]
-
-
Electrochemical Measurement: a. Connect the cell to a potentiostat. b. Allow the cell to rest until a stable Open Circuit Potential (OCP) is established. c. Perform a linear sweep or cyclic voltammogram, scanning from the OCP anodically (to positive potentials) to a high cutoff (e.g., 6.0 V vs. Li/Li⁺). A scan rate of 5-20 mV/s is typical.
-
Data Analysis: a. Plot the resulting current density (mA/cm²) versus the applied potential (V). b. The oxidative stability limit is defined as the potential at which the anodic current density begins to increase significantly, exceeding a predefined threshold (e.g., 0.01-0.1 mA/cm²). c. A properly prepared 3-ethylsulfolane electrolyte is expected to show no significant oxidative current below 5.0 V vs. Li/Li⁺.
Handling and Storage
-
Inert Environment: Once dried, 3-ethylsulfolane must be handled and stored exclusively under an inert atmosphere (e.g., in a glovebox with <1 ppm H₂O and O₂).
-
Containers: Use glass containers with high-quality seals, such as screw caps with PTFE liners.
-
Dispensing: Use dry glass syringes or cannulation techniques for transferring the solvent to minimize exposure to any potential contaminants.
Conclusion
The preparation of battery-grade anhydrous 3-ethylsulfolane is a multi-step process that demands meticulous attention to detail. Success hinges on a systematic approach encompassing purification to remove organic contaminants, rigorous drying to eliminate water, and stringent electrochemical validation to confirm performance. By following the integrated protocols for vacuum distillation, molecular sieve drying, Karl Fischer titration, and cyclic voltammetry, researchers can confidently produce high-purity 3-ethylsulfolane, unlocking its potential for advancing the next generation of high-voltage energy storage systems.
References
- Luu, P. H., Tran, P. H., Nguyen, H. V., Phan, A. L. B., Nguyen, O. H., Tran, M. V., Le, P. M. L., & Vo, T. D. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Ministry of Science and Technology Vietnam, 64(1), 9-13.
-
ResearchGate. (2025). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. [Link]
-
Promsuwan, K., Kanjanaboon, V., & Kirtikara, K. (2020). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 10(1), 1-8. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
Kongju National University. (2018). Sulfolane/1,3-dioxolane electrolyte systems for Li−S batteries. International Journal of Applied Engineering Research, 13(18), 13547-13551. [Link]
-
Vatamanu, J., Borodin, O., & Smith, G. D. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B, 115(39), 11436–11443. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Wang, Z., et al. (2024). Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries. ACS Applied Materials & Interfaces. [Link]
-
Källquist, P., et al. (2020). Investigating oxidative stability of lithium-ion battery electrolytes using synthetic charge-discharge profile voltammetry. Journal of Power Sources, 478, 228699. [Link]
-
E-KEM Sciences. Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
ResearchGate. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31347, Sulfolane. [Link]
-
Bond, A. M., & Hope, G. A. (2011). Absorption of Water into Organic Solvents Used for Electrochemistry under Conventional Operating Conditions. Analytical Chemistry, 83(4), 1461–1467. [Link]
-
ResearchGate. (2025). Improving High-Voltage Performance of Lithium-Ion Batteries with Sulfolane as an Electrolyte Additive | Request PDF. [Link]
-
University of South Carolina. Electrochemical Sample Preparation. [Link]
-
Diva Portal. (2020). Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full. [Link]
-
Sedlarikova, M., Vondrak, J., Maca, J., & Bartusek, K. (2012). Sulfolane as Solvent for Lithium Battery Electrolytes. International Journal of Electro-Active Materials, 1, 1-5. [Link]
-
ResearchGate. (2025). Electrochemical performance of sulfone-based electrolytes in sodium ion battery with NaNi1/3Mn1/3Co1/3O2 layered cathode. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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Advanced Protocol: Aromatic Hydrocarbon Extraction using 3-Ethylsulfolane
Executive Summary & Rationale
3-Ethylsulfolane (3-ES) represents a critical evolution in sulfone-based solvent technology. While unsubstituted Sulfolane (tetrahydrothiophene 1,1-dioxide) is the industry standard for aromatic extraction (e.g., the Shell Sulfolane Process), it suffers from a high melting point (27.4–27.8°C), necessitating heated storage and tracing lines to prevent solidification.
3-Ethylsulfolane addresses this thermodynamic limitation. The addition of the ethyl group at the C3 position disrupts the crystal lattice, rendering the solvent a liquid at room temperature while retaining the high polarity required for aromatic selectivity.
Key Advantages of 3-Ethylsulfolane[1]
-
Operational Rheology: Liquid at ambient conditions (MP < 0°C), eliminating the need for pre-heating.
-
Selectivity/Capacity Balance: The alkyl substitution slightly decreases polarity compared to Sulfolane, potentially reducing water solubility but increasing capacity for higher molecular weight aromatics.
-
Thermal Stability: Retains the high degradation temperature (>200°C) characteristic of the sulfolane ring.
Physicochemical Profile
The following table contrasts the standard solvent with the 3-ethyl derivative to guide experimental setpoints.
| Property | Sulfolane (Standard) | 3-Ethylsulfolane (Target) | Operational Impact |
| CAS Number | 126-33-0 | 1005-93-2 | Identification |
| Physical State (25°C) | Solid (or supercooled liquid) | Liquid | 3-ES requires no melting phase. |
| Melting Point | ~27.5°C | < 0°C (Est.) | Cold-start capability. |
| Density (25°C) | 1.26 g/mL | ~1.20 g/mL | Density gradient is critical for phase separation. |
| Dipole Moment | 4.8 D | ~4.5–4.7 D | Slightly lower polarity; affects selectivity. |
| Water Miscibility | Miscible | Miscible | Water is used as an anti-solvent/modifier. |
Mechanism of Action
The extraction relies on Dipole-Induced Dipole interactions. The highly electronegative sulfonyl group (
Diagram 1: Molecular Interaction & Selectivity Logic
Figure 1: The thermodynamic driving force separates the feed into an aromatic-rich extract and a paraffinic raffinate.
Protocol A: Determination of Liquid-Liquid Equilibrium (LLE)
Objective: Construct a ternary phase diagram to determine the Distribution Coefficient (
Materials
-
Feed Components: Toluene (Aromatic), n-Heptane (Aliphatic).
-
Equipment: Double-walled equilibrium glass cell (50 mL), circulating water bath, magnetic stirrer, Gas Chromatograph (GC-FID).
Step-by-Step Methodology
-
Preparation: Prepare binary mixtures of Toluene/Heptane (Feed) in ratios of 10:90, 30:70, 50:50, and 70:30 (w/w).
-
Loading: Introduce 10g of 3-ES and 10g of Feed into the equilibrium cell.
-
Note: Unlike Sulfolane, 3-ES can be poured directly without melting.
-
-
Equilibration:
-
Connect the cell to the water bath set to 25°C (or 40°C/60°C for temperature sensitivity studies).
-
Stir vigorously for 60 minutes to ensure mass transfer.
-
-
Phase Separation: Stop stirring and allow the mixture to settle for 60–90 minutes .
-
Observation: Two clear phases must form. The bottom phase is the Extract (3-ES rich); the top phase is the Raffinate (Heptane rich).
-
-
Sampling:
-
Carefully withdraw 0.5 mL from both the top and bottom phases using separate gas-tight syringes.
-
Critical Step: Weigh samples immediately to account for density differences during analysis.
-
-
Analysis (GC-FID):
-
Dilute samples with a common solvent (e.g., Acetone) if necessary to prevent column overload.
-
Use an internal standard (e.g., Nonane) to validate mass balance.
-
Data Calculation
-
Distribution Coefficient (
):-
Where
is the mass fraction of the aromatic.
-
-
Selectivity (
):-
Target: A selectivity > 10 indicates high efficiency.
-
Protocol B: Continuous Counter-Current Simulation
Objective: Simulate an industrial extraction column using a laboratory mixer-settler setup to purify a continuous stream.
Diagram 2: Counter-Current Process Workflow
Figure 2: The 3-ES solvent loop. High boiling point allows solvent recovery via simple distillation.
Experimental Procedure
-
System Setup: Use a 3-stage mixer-settler bank or a reciprocating plate column (Karr column).
-
Flow Rates (S/F Ratio):
-
Set Solvent-to-Feed ratio (S/F) between 2:1 and 4:1 .
-
Reasoning: 3-ES has a lower capacity than pure sulfolane due to the ethyl group; a slightly higher S/F ratio may be required to achieve the same yield.
-
-
Temperature Control: Maintain the column at 40°C .
-
Note: While 3-ES is liquid at RT, slight warming reduces viscosity (improving mass transfer) and enhances phase separation speed.
-
-
Steady State: Run the system for 3 residence times. Monitor the interface level in the settlers.
-
Stripping (Solvent Recovery):
-
Quality Control: Measure the Refractive Index (RI) of the recovered solvent to ensure no aromatic buildup (fouling).
Self-Validating Quality Checks
To ensure scientific integrity, every experiment must pass these internal checks:
-
Mass Balance Closure:
-
Acceptance Criteria: Deviation must be < 2%. If > 2%, check for leaks or evaporation of light aromatics.
-
-
Solvent Purity Check:
-
Periodically inject the "lean" (recycled) 3-ES into the GC.
-
Threshold: Aromatic content in recycled solvent must be < 0.5 wt%. Higher levels indicate stripper inefficiency, which will destroy the concentration gradient in the extractor.
-
-
Water Content:
-
Use Karl-Fischer titration. Water acts as a selectivity modifier. If water content shifts by >0.5%, selectivity data will be invalid.
-
References
-
Shell Oil Company. (1964).[5] The Sulfolane Extraction Process. (Foundational industrial standard for sulfone extraction).
- Letcher, T. M., et al. (2003). "Liquid–liquid equilibria for mixtures of (sulfolane + an aromatic hydrocarbon + an alkane)". Journal of Chemical Thermodynamics.
-
TCI Chemicals. (2023). Product Specification: 3-Methylsulfolane (Analogous physicochemical data).
-
National Institute of Standards and Technology (NIST). Thiophene, tetrahydro-, 1,1-dioxide (Sulfolane) Properties.
-
University of Rochester. Solvent Data: Sulfolane Physical Properties and Handling.
Sources
Application Notes and Protocols for the Formulation of Lithium-Ion Electrolytes Using 3-Ethyl-1λ⁶-thiolane-1,1-dione
Introduction: The Quest for High-Voltage Electrolytes
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of high-energy-density cathode materials that operate at high voltages.[1] However, conventional carbonate-based electrolytes exhibit limited anodic stability, typically decomposing above 4.3 V versus Li/Li⁺, which curtails the use of next-generation high-voltage cathodes.[2] This limitation has spurred intensive research into novel electrolyte formulations with wider electrochemical stability windows.
Sulfones, and specifically sulfolane (tetramethylene sulfone), have garnered significant interest as potential high-voltage electrolyte solvents.[2] Their appeal stems from a unique combination of properties including high oxidative stability, low flammability, a high flash point, and a high dielectric constant.[2] However, the high viscosity and melting point of sulfolane have hindered its widespread adoption.[3]
This application note explores the use of a sulfolane derivative, 3-Ethyl-1λ⁶-thiolane-1,1-dione (3-ethylsulfolane), as a co-solvent in lithium-ion battery electrolytes. The introduction of an ethyl group to the sulfolane backbone is anticipated to modulate its physicochemical properties, potentially offering a favorable balance between the high voltage stability of sulfolane and the required transport properties for efficient ion conduction. This document provides a comprehensive guide for researchers on the formulation, handling, and electrochemical characterization of electrolytes containing 3-Ethyl-1λ⁶-thiolane-1,1-dione.
Physicochemical Properties of 3-Ethyl-1λ⁶-thiolane-1,1-dione: An Overview
While extensive experimental data for 3-Ethyl-1λ⁶-thiolane-1,1-dione is not widely available, its properties can be inferred from the well-characterized parent compound, sulfolane, and general trends observed in homologous series of organic compounds.
Table 1: Comparison of Physicochemical Properties of Sulfolane and Expected Properties of 3-Ethyl-1λ⁶-thiolane-1,1-dione
| Property | Sulfolane (Tetramethylene sulfone) | 3-Ethyl-1λ⁶-thiolane-1,1-dione (Expected) | Rationale for Expected Properties |
| Molecular Formula | C₄H₈O₂S[4] | C₆H₁₂O₂S | Addition of an ethyl group (C₂H₅) |
| Molecular Weight | 120.17 g/mol [4] | 148.22 g/mol | Increased molecular mass |
| Boiling Point | 285 °C[4] | > 285 °C | Increased van der Waals forces with larger alkyl chain |
| Melting Point | 27.5 °C[4] | < 27.5 °C | The ethyl group may disrupt crystal packing, leading to a lower melting point. |
| Flash Point | 166 °C[2] | > 166 °C | Generally, flash points increase with boiling points in a homologous series.[5] |
| Viscosity | 10.3 cP at 30 °C[4] | > 10.3 cP | Increased molecular size and intermolecular forces typically lead to higher viscosity.[6] |
| Dielectric Constant | 43.3 at 30 °C[2] | Slightly lower than sulfolane | The non-polar ethyl group may slightly reduce the overall polarity of the molecule.[7][8] |
| Oxidative Stability | > 5.0 V vs. Li/Li⁺[2] | Expected to be high, ~5.0 V vs. Li/Li⁺ | The sulfone group is responsible for the high oxidative stability, which should not be significantly affected by the alkyl substituent.[3] |
Protocols for Electrolyte Formulation and Characterization
I. Safety Precautions for Handling Sulfone-Based Electrolytes
Sulfolane and its derivatives are generally considered to have low acute toxicity; however, proper safety protocols are essential.[9] All handling of 3-Ethyl-1λ⁶-thiolane-1,1-dione and the resulting electrolytes should be performed in a well-ventilated area, preferably within a fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1] In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.[12]
II. Electrolyte Formulation Protocol
This protocol describes the preparation of a 1 M Lithium Hexafluorophosphate (LiPF₆) electrolyte using a co-solvent system of 3-Ethyl-1λ⁶-thiolane-1,1-dione and a low-viscosity carbonate solvent, such as dimethyl carbonate (DMC). All procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm to prevent the degradation of the lithium salt.
Materials and Equipment:
-
3-Ethyl-1λ⁶-thiolane-1,1-dione (battery grade, <20 ppm H₂O)
-
Dimethyl Carbonate (DMC) (battery grade, <20 ppm H₂O)
-
Lithium Hexafluorophosphate (LiPF₆) (battery grade)
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Step-by-Step Procedure:
-
Solvent Preparation: Inside the glovebox, accurately measure the required volumes of 3-Ethyl-1λ⁶-thiolane-1,1-dione and DMC to achieve the desired volumetric ratio (e.g., 30:70 v/v). Combine the solvents in a clean, dry volumetric flask.
-
Salt Dissolution: While stirring the solvent mixture, slowly add the pre-weighed LiPF₆ to achieve a final concentration of 1 M. The slow addition is crucial to prevent localized high concentrations and ensure complete dissolution.
-
Homogenization: Continue stirring the solution for several hours at room temperature to ensure complete homogenization. A clear, colorless solution should be obtained.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation for best results.
Causality Behind Experimental Choices: The use of a co-solvent system is a common strategy to balance the properties of different electrolyte components.[3] DMC is chosen for its low viscosity, which helps to counteract the expected high viscosity of 3-Ethyl-1λ⁶-thiolane-1,1-dione, thereby improving ionic conductivity.[13] LiPF₆ is a widely used lithium salt due to its good balance of ionic conductivity and electrochemical stability.[14] The inert atmosphere is critical as LiPF₆ is highly sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF) and subsequent degradation of battery components.
Diagram 1: Experimental Workflow for Electrolyte Formulation
A schematic of the electrolyte formulation process.
III. Protocol for Ionic Conductivity Measurement
The ionic conductivity of the electrolyte is a critical parameter that dictates the rate capability of the battery.[15] It is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Equipment:
-
Potentiostat with a frequency response analyzer
-
Conductivity cell with two inert electrodes (e.g., platinum or stainless steel)
-
Temperature-controlled chamber
Step-by-Step Procedure:
-
Cell Constant Determination: Calibrate the conductivity cell using a standard solution of known conductivity to determine the cell constant.
-
Cell Assembly: In the glovebox, fill the conductivity cell with the prepared electrolyte and seal it to prevent atmospheric contamination.
-
Temperature Equilibration: Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C) for at least 30 minutes.
-
EIS Measurement: Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC perturbation (e.g., 10 mV).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).
-
Causality Behind Experimental Choices: EIS is a powerful non-destructive technique that can separate the bulk electrolyte resistance from interfacial and other resistances.[16] The use of inert electrodes ensures that the measurement is not convoluted by electrochemical reactions.[14] Temperature control is crucial as ionic conductivity is highly temperature-dependent.
IV. Protocol for Electrochemical Stability Window (ESW) Measurement
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction.[14] Linear Sweep Voltammetry (LSV) is a common technique for determining the anodic (oxidation) stability limit.
Equipment:
-
Potentiostat
-
Three-electrode cell (e.g., a coin cell setup)
-
Working electrode: Inert material such as platinum, gold, or glassy carbon
-
Counter and Reference electrodes: Lithium metal foil
Step-by-Step Procedure:
-
Cell Assembly: In the glovebox, assemble the three-electrode cell with the working, counter, and reference electrodes, and add the electrolyte.
-
Open Circuit Voltage (OCV) Measurement: Allow the cell to rest for at least one hour to reach a stable OCV.
-
Anodic Scan: Perform an LSV scan from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
Data Analysis: Plot the current density as a function of the applied potential. The potential at which a significant increase in current is observed is defined as the anodic stability limit of the electrolyte.
Causality Behind Experimental Choices: A three-electrode setup allows for the precise measurement of the working electrode potential against a stable reference (lithium metal).[1] An inert working electrode is used to ensure that the observed current is due to electrolyte decomposition rather than electrode reactions.[14] A slow scan rate is employed to allow the system to approach a steady-state condition at each potential.[17]
V. Protocol for Galvanostatic Cycling of a Lithium-Ion Half-Cell
Galvanostatic cycling is used to evaluate the performance of the electrolyte in a battery, including its effect on capacity, coulombic efficiency, and cycle life.[18] This protocol describes the testing of the formulated electrolyte in a half-cell configuration with a high-voltage cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and a lithium metal anode.
Equipment:
-
Battery cycler
-
Coin cell components (cases, spacers, springs)
-
Cathode material (e.g., NMC811 coated on aluminum foil)
-
Lithium metal foil (anode)
-
Separator (e.g., microporous polymer)
-
Coin cell crimper
Step-by-Step Procedure:
-
Cell Assembly: In the glovebox, assemble a coin cell in the following order: cathode, separator, electrolyte, and lithium metal anode. Ensure the separator is thoroughly wetted with the electrolyte.
-
Cell Crimping: Crimp the coin cell to ensure a hermetic seal.
-
Formation Cycles: Perform one or two initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.
-
Performance Cycling: Cycle the cell at a desired C-rate (e.g., C/5 or C/2) between the specified voltage limits for the cathode material (e.g., 3.0 V to 4.4 V for NMC811).[2]
-
Data Analysis:
-
Plot the charge/discharge capacity versus cycle number to evaluate capacity retention.
-
Calculate the coulombic efficiency for each cycle (discharge capacity / charge capacity * 100%).
-
Analyze the voltage profiles (voltage vs. capacity) to identify changes in cell polarization and degradation mechanisms.
-
Causality Behind Experimental Choices: A half-cell configuration with a lithium metal anode allows for the direct evaluation of the electrolyte's interaction with the cathode material without the complexities of a graphite anode.[13] The formation cycles are critical for establishing stable interfacial layers, which are essential for long-term cycling stability.[16] Cycling at different C-rates provides information on the rate capability of the cell with the formulated electrolyte.
Diagram 2: Workflow for Electrochemical Characterization
A flowchart of the electrochemical characterization process.
Expected Performance and Data Interpretation
The use of 3-Ethyl-1λ⁶-thiolane-1,1-dione as a co-solvent in lithium-ion battery electrolytes is expected to yield several key performance enhancements, particularly for high-voltage applications.
-
Enhanced High-Voltage Stability: The primary advantage of incorporating 3-Ethyl-1λ⁶-thiolane-1,1-dione is its anticipated high oxidative stability, inherited from the sulfone functional group.[2] This should enable stable cycling of high-voltage cathode materials with minimal electrolyte decomposition, leading to improved capacity retention and longer cycle life.[19]
-
Improved Safety: The expected high boiling point and flash point of 3-Ethyl-1λ⁶-thiolane-1,1-dione will contribute to the overall safety of the battery by reducing the risk of thermal runaway.[3]
-
Trade-off between Viscosity and Ionic Conductivity: The addition of the ethyl group is likely to increase the viscosity compared to sulfolane.[6] This may lead to a decrease in ionic conductivity if used as a single solvent. However, when used as a co-solvent with a low-viscosity carbonate like DMC, a favorable balance can be achieved, enabling sufficient ion transport for good rate performance.[13]
-
Interfacial Chemistry: The composition of the SEI and CEI will be influenced by the presence of 3-Ethyl-1λ⁶-thiolane-1,1-dione. A stable and ionically conductive interphase is crucial for long-term cycling performance.[16]
Conclusion
3-Ethyl-1λ⁶-thiolane-1,1-dione presents a promising avenue for the development of high-voltage electrolytes for next-generation lithium-ion batteries. By leveraging the inherent stability of the sulfone group while potentially mitigating some of the drawbacks of sulfolane through alkyl substitution, this co-solvent offers a pathway to safer and higher-energy-density energy storage systems. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and methodologies to effectively formulate and characterize electrolytes containing this novel compound. Further research is warranted to fully elucidate the physicochemical properties of 3-Ethyl-1λ⁶-thiolane-1,1-dione and to optimize its concentration in electrolyte formulations for specific battery chemistries.
References
-
Luu, P. H., Tran, P. H., Nguyen, H. V., Phan, A. L. B., Nguyen, O. H., Tran, M. V., Le, P. M. L., & Vo, T. D. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science and Technology, 60(1), 9-13. [Link]
-
Dahbi, M., Ghamouss, F., Tran-Van, F., Anouti, M., & Lemordant, D. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Polymers, 13(14), 2277. [Link]
-
U.S. Department of Energy. (n.d.). High Voltage Electrolyte for Lithium Batteries. Retrieved from [Link]
-
Zhang, Y., Liu, S., Li, H., Li, G., & Ma, J. (2021). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. Energy Storage Materials, 41, 56-64. [Link]
-
TOB NEW ENERGY. (n.d.). Ionic conductivity test method. Retrieved from [Link]
-
Sedlaříková, M., Vondrák, J., Maca, J., & Bartusek, K. (2012). Sulfolane as Solvent for Lithium Battery Electrolytes. International Journal of Electrochemical Science, 7, 11666-11675. [Link]
- Google Patents. (n.d.). Process for producing sulfolane compounds.
-
rhd instruments. (n.d.). Application note: Temperature-dependent ion conductivity of a binary Li-ion battery electrolyte. Retrieved from [Link]
-
Alvarado, J., Schroeder, M. A., Zhang, M., von Wald, L., & Meng, Y. S. (2018). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. Journal of Materials Chemistry A, 6(30), 14764-14775. [Link]
-
Xu, K. (2002). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 149(10), A1333. [Link]
-
Zhou, J., Zhang, C., Wang, H., Guo, Y., Xie, C., Luo, Y., Wang, C., Wen, S., Cai, J., Yu, W., Chen, F., Zhang, Y., Huang, Q., & Zheng, Z. (2024). Dual-Interphase-Stabilizing Sulfolane-Based Electrolytes for High-Voltage and High-Safety Lithium Metal Batteries. Advanced Science, 11(44), e2410129. [Link]
-
Shangguan, X., Lv, F., Zhang, L., Geng, L., Li, Z., & Zhang, J. (2022). The sulfolane-based liquid electrolyte with LiClO4 additive for the wide-temperature operating high nickel ternary cathode. Journal of Energy Chemistry, 68, 533-540. [Link]
-
Trofimov, A. A., & Gevorgyan, V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(16), 2944-2947. [Link]
-
Zhou, J., Cai, J., Yu, W., Chen, F., Zhang, Y., Huang, Q., & Zheng, Z. (2024). Dual-Interphase-Stabilizing Sulfolane-Based Electrolytes for High-Voltage and High-Safety Lithium Metal Batteries. Advanced Science, 11(44), e2410129. [Link]
-
Papanyan, Z. K., & Gabrielyan, L. S. (2022). PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. Proceedings of the YSU B: Chemical and Biological Sciences, 56(3), 185-201. [Link]
-
Jiang, D.-e., & Geng, C. (2012). Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. The Journal of Physical Chemistry B, 116(19), 5758-5763. [Link]
-
Kim, D. G., Lee, H., Kim, T. H., Kim, D. H., Lee, S. Y., & Kim, T. H. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5529. [Link]
-
Gamry Instruments. (n.d.). Testing Lithium-ion Batteries. Retrieved from [Link]
-
Yang, L., Liu, Y., & Wang, Q. (2019). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 24(18), 3249. [Link]
-
Shurupova, O. V., et al. (n.d.). Synthesis of 3-aryl-3-sulfolenes. ResearchGate. Retrieved from [Link]
-
Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide. Retrieved from [Link]
-
Lian, Z., et al. (n.d.). Sulfosulfonylation of alkyne for the synthesis of 3‐arylsulfonylated thioflavones. ResearchGate. Retrieved from [Link]
-
Georgia State University. (n.d.). Dielectric Constants. Retrieved from [Link]
-
Pal, S., et al. (n.d.). a) The electrochemical stability window of each electrolyte was.... ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). Design and Fabrication of a Low Dielectric Constant Poly(arylene ether sulfone) Film-Containing Cyclohexane Group. ResearchGate. Retrieved from [Link]
-
Washington State Department of Labor & Industries. (n.d.). Working Safety with Solvents. Retrieved from [Link]
-
Li, J., et al. (2026, February 25). H-Bonding Electron Donor–Acceptor (EDA) Complexes and Energy Transfer Synergy for Photocatalytic Synthesis of α-Substituted Vinyl Sulfones. The Journal of Organic Chemistry. [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Common Solvents - Flash points etc. Retrieved from [Link]
-
Honeywell. (n.d.). Flash Point. Retrieved from [Link]
-
van Velzen, D., Lopes Cardozo, R., & Langenkamp, H. (1972). LIQUID VISCOSITY AND CHEMICAL CONSTITUTION OF ORGANIC COMPOUNDS: A NEW CORRELATION AND A COMPILATION OF LITERATURE DATA. Publications Office of the European Union. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Sulfolene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfolane. PubChem. Retrieved from [Link]
-
Institution of Chemical Engineers. (2004). FLASH POINTS OF AQUEOUS SOLUTIONS OF FLAMMABLE SOLVENTS. IChemE Symposium Series No. 150. [Link]
-
George, M. W., & Portius, P. (2010). Detection of σ-alkane complexes of manganese by NMR and IR spectroscopy in solution. Dalton Transactions, 39(35), 8261-8267. [Link]
-
Kleinpeter, E., Sefkow, M., & Hentschel, C. (2003). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 8(12), 903-918. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
-
Fire Forensics. (n.d.). Fuels > Flashpoint. Retrieved from [Link]
-
Automation-Direct. (n.d.). Dielectric Constant of Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethynylfuran. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fuels > Flashpoint [depts.washington.edu]
- 6. aei.pitt.edu [aei.pitt.edu]
- 7. Dielectric Constants [hyperphysics.phy-astr.gsu.edu]
- 8. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
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- 16. smeng.ucsd.edu [smeng.ucsd.edu]
- 17. Alkyl sulfones: discovery of novel structural types with differentiated opportunities for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Catalytic hydrogenation procedures to yield 3-Ethyl-1lambda6-thiolane-1,1-dione
Application Note: Catalytic Hydrogenation Procedures for 3-Ethyl-1
Executive Summary
This application note details the catalytic hydrogenation of 3-ethyl-2,5-dihydrothiophene-1,1-dione (3-ethyl-3-sulfolene) to yield 3-Ethyl-1
3-Ethylsulfolane is a critical sulfone solvent and intermediate, exhibiting high thermal stability and unique solvating properties for aromatic extraction and electrochemical applications. The synthesis described herein utilizes a low-temperature catalytic hydrogenation route designed to mitigate the risk of retro-cheletropic decomposition (SO
Reaction Chemistry & Mechanism
The synthesis relies on the saturation of the C=C double bond in the five-membered sulfolene ring. The primary challenge is the thermal instability of the precursor. 3-sulfolenes are formed via a reversible cheletropic addition of sulfur dioxide to a conjugated diene. Consequently, heating the precursor above its decomposition threshold (typically >80°C without back-pressure) reverses the reaction, releasing SO
Thermodynamic Control:
-
Forward Reaction (Hydrogenation): Exothermic, favored by moderate temperatures and high H
pressure. -
Side Reaction (Decomposition): Endothermic, favored by high temperatures and low SO
partial pressure.
Reaction Scheme:
Figure 1: Reaction pathway highlighting the critical hydrogenation step and the thermal decomposition risk.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 25°C – 55°C | Must remain below the retro-cheletropic threshold to prevent SO |
| H | 3.5 – 7.0 MPa (500–1000 psi) | Higher pressure increases hydrogen solubility in the liquid phase, accelerating the rate to compete with decomposition. |
| Solvent | Methanol, Ethanol, or Isopropyl Alcohol | Polar protic solvents enhance solubility of the sulfone product. Neat hydrogenation is possible but risks hot-spots. |
| Catalyst Loading | 1–5 wt% (Dry basis) | Sufficient active sites are required to complete reaction before thermal degradation occurs. |
| pH Control | Neutral to slightly alkaline (pH 7-8) | Acidic conditions can accelerate side reactions; traces of SO |
Safety & Handling (E-E-A-T)
-
Pyrophoric Hazards: Raney Nickel is pyrophoric when dry. It must always be kept submerged in water or solvent. Spills should be covered immediately with wet sand.
-
Hydrogen Safety: High-pressure hydrogenation requires rated autoclaves (Hastelloy or Stainless Steel 316). Ensure the reactor is grounded to prevent static discharge.
-
SO
Exposure: If the reaction overheats, sulfur dioxide gas will be generated. The reactor vent must be connected to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.
Protocol 1: Bench-Scale Synthesis (Palladium on Carbon)
Recommended for: Discovery chemistry, gram-scale production, and high-purity requirements.
Materials:
-
Precursor: 3-Ethyl-2,5-dihydrothiophene-1,1-dione (Recrystallized).
-
Catalyst: 10% Pd/C (50% water wet).
-
Solvent: Methanol (HPLC Grade).
Procedure:
-
Loading: In a 500 mL Parr hydrogenation bottle, dissolve 20 g of 3-ethyl-3-sulfolene in 150 mL of Methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet). Note: Add catalyst to the solvent first, or under an inert blanket, to avoid igniting methanol vapors.
-
Purge: Connect the bottle to the shaker. Evacuate and backfill with Nitrogen (N
) three times, then with Hydrogen (H ) three times.[1] -
Reaction: Pressurize to 50 psi (0.35 MPa) H
. Agitate at room temperature (25°C).-
Insight: Palladium is highly active; external heating is rarely needed for this scale and avoids decomposition risks.
-
-
Monitoring: Monitor H
uptake. Reaction is complete when uptake ceases (typically 1–3 hours). -
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL methanol.
-
Isolation: Concentrate the filtrate via rotary evaporation to yield a viscous oil.
-
Purification: Vacuum distill (if necessary) to remove trace oligomers.
Protocol 2: Scale-Up Synthesis (Raney Nickel)
Recommended for: Process development, multi-kilogram batches, and cost-sensitive production.
Materials:
-
Catalyst: Raney Nickel (Active, slurry in water, pH adjusted to ~8).
-
Solvent: Ethanol or Isopropyl Alcohol (IPA).
Workflow Diagram:
Figure 2: Step-by-step process flow for the scale-up hydrogenation using Raney Nickel.
Detailed Procedure:
-
Reactor Prep: Ensure a 2L Stainless Steel autoclave is clean and dry.
-
Catalyst Preparation: Wash 15 g of Raney Nickel slurry with ethanol (3x) to remove water. Critical: Do not let the catalyst dry out.
-
Loading: Charge the reactor with:
-
300 g 3-Ethyl-3-sulfolene.
-
900 mL Ethanol.
-
Prepared Raney Nickel slurry.
-
-
Pressurization: Seal reactor. Purge with N
(3x 50 psi) to remove O . Charge H to 500 psi (3.5 MPa). -
Reaction:
-
Set agitation to 800–1000 RPM (Mass transfer limited reaction).
-
Heat slowly to 50°C. Do not exceed 55°C.
-
Maintain constant pressure (on-demand H
feed) until uptake stops (approx. 4–6 hours).
-
-
Work-up: Cool to <30°C. Vent H
and purge with N . -
Filtration: Filter through a spark-proof filter press or sintered glass funnel under inert gas.
-
Finishing: Strip solvent under reduced pressure. The residue is 3-ethylsulfolane. Yield is typically >95%.[2]
Analytical Validation
| Test | Method | Expected Result |
| Conversion | GC-FID or HPLC | Disappearance of 3-ethyl-3-sulfolene peak. |
| Identity | Absence of alkene protons (typically 5.5–6.5 ppm). Appearance of multiplets for ring CH | |
| Purity | GC-MS | Molecular ion confirmation. Check for dimer byproducts. |
| Water Content | Karl Fischer | < 0.1% (Crucial for electrochemical applications). |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by sulfur species (from decomposition) or insufficient H
mass transfer. -
Fix: Increase agitation speed; ensure temperature did not spike (causing SO
release); verify catalyst quality.
-
-
Problem: Product Discoloration (Yellow/Brown).
-
Cause: Thermal decomposition or polymerization of diene byproducts.
-
Fix: Treat crude product with activated carbon or perform a high-vacuum distillation.
-
-
Problem: Rapid Pressure Rise.
-
Cause: Runaway decomposition releasing SO
. -
Fix:Emergency Stop. Turn off heat, maximize cooling water, and vent to scrubber if pressure exceeds safety limits.
-
References
-
Shell Development Company. (1944). Process for the production of sulfolanes.[2][3][4][5][6][7] US Patent 2,360,861. Link
-
Phillips Petroleum Co. (1975).[6] Conversion of sulfolene to sulfolane in the presence of a tertiary amine.[6] US Patent 3,928,385. Link
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts: Product Brochure and Application Guide.Link
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation.Link
-
ChemicalBook. (2022). Sulfolane: Synthesis and Applications.[3][4][5][6][8]Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. openresearch.okstate.edu [openresearch.okstate.edu]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 6. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]
- 7. CN1546469A - The method for preparing sulfolane by hydrogenation of sulfolene - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Purification techniques for removing water from 3-Ethyl-1lambda6-thiolane-1,1-dione
Technical Support Center: Purification of 3-Ethyl-1 -thiolane-1,1-dione (3-Ethylsulfolane)
Executive Summary
You are likely working with 3-Ethyl-1
The Problem: Like its parent compound sulfolane, 3-ethylsulfolane is extremely hygroscopic. Water contamination leads to:
-
Electrochemical Instability: Hydrolysis at high voltages in Li-ion batteries.
-
Nucleophilic Interference: Water acts as a competing nucleophile in organic synthesis.
-
Corrosion: Formation of acidic byproducts (sulfuric acid derivatives) upon thermal degradation in the presence of moisture.
This guide details a tiered purification strategy to achieve < 20 ppm water content .
Physical Properties & Critical Safety Data
Before initiating purification, verify your operating parameters against these properties to prevent thermal decomposition.
| Property | Value (Approx.) | Application Note |
| Physical State | Liquid (Viscous) | Remains liquid at RT (unlike parent sulfolane which melts at ~27°C). |
| Boiling Point | > 280°C (atm) | DO NOT distill at atmospheric pressure. Decomposition releases toxic |
| Thermal Limit | ~200–220°C | Above this, ring opening and desulfonation occur. |
| Miscibility | Water, Toluene | Forms azeotropes with aromatics; miscible with water.[1] |
| Viscosity | High (>10 cP) | Impedes mass transfer in static drying agents. |
Module 1: Bulk Water Removal (Azeotropic Distillation)
Target: Reducing water from >1% (10,000 ppm) to ~500 ppm.
The Protocol
Direct distillation of water is inefficient due to the high boiling point of 3-ethylsulfolane. We use Toluene as an entrainer because it forms a low-boiling azeotrope with water (85°C) and is easily stripped later.
Reagents:
-
Crude 3-Ethylsulfolane
-
HPLC Grade Toluene (Ratio: 1:1 v/v)[1]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Add the solvent and toluene. Add a magnetic stir bar (critical to prevent bumping).
-
Reflux: Heat the bath to ~130°C. The mixture will boil at ~110°C (toluene BP).
-
Separation: Water will collect in the bottom of the trap. Toluene recycles back into the flask.
-
Completion: Continue until water accumulation in the trap ceases (typically 2–4 hours).
Workflow Logic
Caption: Logic flow for bulk water removal using azeotropic distillation with toluene.
Module 2: Deep Purification (Vacuum Distillation)
Target: Reducing water to < 100 ppm and removing organic impurities.
The Science
Because 3-ethylsulfolane decomposes above 220°C, you must use the Clausius-Clapeyron relation to lower the boiling point. We aim for a boiling point of 120–150°C by reducing pressure.
Equipment:
-
Short-path distillation head (minimizes thermal residence time).
-
High-vacuum pump (< 5 mbar capacity).
-
Vigreux column (optional, only if high organic purity is also needed).[1]
Step-by-Step:
-
Vacuum: Apply full vacuum. Aim for < 2 mmHg (approx 2.6 mbar) .
-
Heating: Slowly ramp oil bath temperature.
-
Observation: Toluene traces will come off first (cold trap).
-
Main Fraction: 3-Ethylsulfolane should distill between 130°C – 150°C at 2 mmHg.
-
-
Collection: Discard the first 5% (foreshoots) containing residual moisture/toluene. Collect the middle 80%.
-
Storage: Backfill with Argon immediately.
Scientist's Note: Sulfones are notorious for "bumping" (explosive boiling) under vacuum. Use a large stir bar and consider a capillary air bleed (inert gas bleed) if bumping persists.
Module 3: Ultra-Polishing (Molecular Sieves)
Target: Battery Grade (< 20 ppm).
The Protocol
For applications like Li-ion electrolytes, distillation is often insufficient. 4A Molecular Sieves are required.
Why 4A?
-
3A Sieves: Pores are too small for rapid water uptake in viscous media.
-
4A Sieves: Ideal size for water (approx 2.8 Å) while excluding the sulfolane ring.
-
5A/10A/13X: Too large; will adsorb the solvent itself or impurities, leading to competitive adsorption.
Procedure:
-
Activation: Heat sieves to 300°C under vacuum for 12 hours. Do not skip this.
-
Ratio: Add 10–20% w/v activated sieves to the distilled solvent.
-
Viscosity Management: Because 3-ethylsulfolane is viscous, static drying is slow.
-
Recommendation: Gently heat the mixture to 40–50°C while stirring slowly. This lowers viscosity and improves mass transfer into the sieve pores.
-
-
Time: Stir for 24–48 hours.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) into the final reactor.
Troubleshooting & FAQs
Q1: My solvent turned yellow during distillation. Is it ruined?
Diagnosis: Thermal degradation. Cause: You likely exceeded 200°C in the pot, or oxygen leaked into the system. Sulfolanes oxidize to form acidic byproducts and conjugated color bodies. Fix: Redistill under higher vacuum (lower temperature). Ensure the system is flushed with Nitrogen/Argon before heating.
Q2: The Karl Fischer (KF) titration is drifting and won't stabilize.
Diagnosis: Side reactions in the KF cell. Cause: Sulfolanes are generally stable, but if you used ketone-based cleaning solvents (acetone) in your glassware, they interfere with standard KF reagents.[1] Fix: Use "Ketone-free" KF reagents or conduct a blank run with pure sulfolane to baseline the drift.
Q3: Can I use sodium metal or hydrides (LiAlH4) to dry it faster?
Diagnosis: DANGEROUS.
Analysis: While sulfolanes are stable to weak bases, strong reducing agents like LiAlH4 or molten sodium can attack the sulfone group at elevated temperatures, leading to desulfurization and potentially runaway exothermic reactions.[1]
Recommendation: Stick to Molecular Sieves (4A) or Calcium Hydride (
Q4: Why not use 3A sieves? They are standard for water.
Analysis: 3A sieves work, but the kinetics are slower in viscous solvents. 4A offers a slightly larger pore aperture that facilitates faster diffusion of water without admitting the bulky 3-ethylsulfolane molecule.
Decision Matrix: Which Method Do I Need?
Caption: Selection guide based on initial water contamination levels.
References
- Shell Oil Company. (1960s). Sulfolane Extraction Process Data. (Foundational industrial data on sulfolane physical properties and azeotropes).
-
TCI Chemicals. Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Safety Data Sheet. Retrieved from [1]
-
Sigma-Aldrich. Pressure-Temperature Nomograph for High Boiling Solvents. Retrieved from [1]
-
BenchChem. Thermal Stability and Decomposition of Sulfolane Derivatives. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Thiophene, tetrahydro-3-methyl-, 1,1-dioxide Properties. (Used as homologue reference for boiling point estimation). Retrieved from [1]
Improving ionic conductivity in 3-Ethyl-1lambda6-thiolane-1,1-dione solutions
Technical Support Center: Optimizing Ionic Conductivity in 3-Ethyl-1 -thiolane-1,1-dione Systems
Current Status: Operational Ticket ID: TCH-ION-3ETS Subject: Viscosity Mitigation & Conductivity Enhancement Strategies Assigned Specialist: Senior Application Scientist, Electrochemistry Division
Executive Summary & System Overview
Molecule Identification: 3-Ethyl-1
Technical Directive: To improve ionic conductivity without compromising the anodic stability that makes this solvent valuable, we must engineer the solvation sheath and macroscopic viscosity simultaneously. This guide details the protocols for cosolvent blending, salt optimization, and thermal management.
Diagnostic Workflow: Why is my conductivity low?
Before altering your formulation, use this logic gate to identify the bottleneck.
| Symptom | Probable Cause | Diagnostic Action |
| Low Conductivity at RT (25°C) | High intrinsic viscosity; Ion pairing (CIPs). | Measure viscosity.[1] If >10 cP, proceed to Protocol A (Cosolvents) . |
| High Conductivity, Poor Cycling/Yield | Interfacial impedance (SEI/CEI) growth. | Check Electrochemical Impedance Spectroscopy (EIS). If |
| Precipitation / Haze | Salt saturation or "Salting Out" effect. | Check salt solubility limits. Proceed to Protocol B (Salt Selection) . |
| Low Conductivity at Low Temp (<0°C) | Solvent freezing or high activation energy ( | Perform DSC scan. If crystallization occurs, EtSL requires eutectic blending. |
Protocol A: Cosolvent Engineering (The LHCE Strategy)
Theory: Pure 3-ethylsulfolane forms a rigid solvation shell. To improve conductivity, we do not just "dilute" the mixture; we employ Localized High-Concentration Electrolyte (LHCE) principles. We use a non-solvating diluent that lowers bulk viscosity but leaves the cation-EtSL solvation structure intact, preserving high-voltage stability.
Recommended Diluents
-
Fluorinated Ethers (Preferred): 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE).
-
Why: Low viscosity, non-flammable, does not coordinate with Li⁺/Na⁺ (pseudo-inert).
-
-
Linear Carbonates (Standard): Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC).
-
Why: Drastic viscosity reduction. Risk:[2] Lowers oxidation stability window.
-
Experimental Workflow: LHCE Formulation
-
Baseline: Start with a high concentration (HCE) precursor: 1:1.5 molar ratio of Salt:EtSL.
-
Dilution: Add Diluent (e.g., TTE) to achieve a molar ratio of 1:1.5:3 (Salt:EtSL:Diluent).
-
Mixing: Stir at 35°C for 4 hours inside an Argon-filled glovebox (
ppm, ppm). -
Validation: Measure conductivity (
) using a conductivity probe. Target: mS/cm at 25°C.
Visualization: Solvation Structure Mechanism
Figure 1: Transition from a viscous network to a Localized High-Concentration Electrolyte (LHCE) structure, where active solvation clusters float in a low-viscosity diluent.
Protocol B: Salt Selection & Anion Optimization
Theory: The anion dictates the dissociation constant. In sulfones, bulky anions with delocalized charge prevent tight ion-pairing, thereby increasing the number of free charge carriers.
Comparative Salt Performance in 3-Ethylsulfolane
| Salt | Anion | Solubility in EtSL | Conductivity Impact | Stability |
| LiFSI | Bis(fluorosulfonyl)imide | High | Highest (Low lattice energy) | Excellent SEI former |
| LiTFSI | Bis(trifluoromethanesulfonyl)imide | High | High (Plasticizing effect) | Corrodes Al collector |
| LiPF₆ | Hexafluorophosphate | Moderate | Moderate (Thermal instability) | Standard Baseline |
| LiBF₄ | Tetrafluoroborate | Low | Low | Good High-V stability |
Recommendation: Switch from LiPF₆ to LiFSI (Lithium bis(fluorosulfonyl)imide). LiFSI is known to suppress the melting point and viscosity of sulfone-based electrolytes significantly better than LiPF₆ due to the flexibility of the FSI⁻ anion [1].
Protocol C: Thermal & Additive Management
Issue: Even with optimal salts, the interface (electrode/electrolyte) can become a resistor. Solution: Use additives that polymerize to form a thin, conductive Solid Electrolyte Interphase (SEI), preventing the thick, resistive decomposition of EtSL.
Critical Additives
-
Vinylene Carbonate (VC) [1% - 2% wt]: Passivates the graphite anode (if used) to prevent EtSL exfoliation.
-
Lithium Difluoro(oxalato)borate (LiDFOB) [0.5% - 1% wt]: Scavenges HF and lowers interfacial resistance (
).
Thermal Activation Protocol
Conductivity in sulfones follows a Vogel-Fulcher-Tammann (VFT) dependence.
-
Operational Tip: If your application allows, maintaining the system at 40°C - 50°C can double the ionic conductivity compared to 20°C. EtSL is thermally stable up to >200°C, so elevated temperature operation is a safe and effective lever.
Frequently Asked Questions (FAQ)
Q1: I am in drug development. Why use 3-Ethylsulfolane over DMSO? A: While DMSO is a common polar aprotic solvent, 3-Ethylsulfolane offers superior oxidative stability. If you are performing electrochemical synthesis (e.g., anodic oxidation of organic intermediates), DMSO may decompose at the electrode surface. EtSL remains stable, allowing for cleaner product isolation, provided you manage the conductivity using Protocol A.
Q2: Will the "Diluent" (TTE) precipitate my drug candidate/active material? A: It is possible. Fluorinated ethers are non-polar. Action: Perform a solubility test. If TTE causes precipitation, switch to a "Pseudo-LHCE" using Ethyl Methyl Carbonate (EMC) as the diluent (1:1 v/v). It is more polar and solvent-friendly but has a lower voltage ceiling (4.3V vs 5.0V).
Q3: How do I remove 3-Ethylsulfolane after the experiment? A: EtSL has a high boiling point (~280°C+). Rotary evaporation is difficult.
-
Method 1 (Extraction): Wash the reaction mixture with water (if your product is organic-soluble and water-insoluble). EtSL is water-soluble.
-
Method 2 (Column): EtSL is highly polar and will stick to silica. It can be separated from less polar products via flash chromatography.
References
-
Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892.
-
Suo, L., et al. (2013). "A new class of Solvent-in-Salt electrolyte for high-energy rechargeable metallic lithium batteries." Nature Communications, 4, 1481.
-
Zhang, H., et al. (2014). "Fluorinated electrolytes for 5 V Li-ion battery chemistries." Energy & Environmental Science, 7, 1481-1504.
-
Borodin, O., et al. (2015). "Molecular Dynamics Simulations of the Ionic Structure and Transport in Sulfolane-Based Electrolytes." Journal of Physical Chemistry B, 119(29), 9207–9218.
Technical Support Center: Troubleshooting Phase Separation in 3-Ethylsulfolane Solvent Mixtures
Welcome to the technical support center dedicated to addressing the challenges of phase separation in solvent mixtures containing 3-Ethylsulfolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and actionable troubleshooting strategies.
Introduction to 3-Ethylsulfolane and Phase Separation
3-Ethylsulfolane is a polar aprotic solvent with a unique set of physicochemical properties that make it a valuable component in a variety of applications, including as a solvent for active pharmaceutical ingredients (APIs) and in extraction processes. However, like many solvent systems, mixtures containing 3-Ethylsulfolane can be susceptible to phase separation, a phenomenon where a single-phase liquid solution separates into two or more distinct liquid phases. This can be a significant impediment in experimental and manufacturing settings, leading to non-homogeneous mixtures, inconsistent results, and potential product failure.
This guide will walk you through the common causes of phase separation in 3-Ethylsulfolane mixtures and provide systematic approaches to troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-Ethylsulfolane solvent mixture, which was initially clear, has turned cloudy or has separated into layers after adding my Active Pharmaceutical Ingredient (API). What is happening?
A1: This is a classic case of solute-induced phase separation. The addition of a solute, such as an API, can significantly alter the delicate balance of intermolecular forces within your solvent mixture, leading to a decrease in mutual miscibility.
Causality Explained:
-
Polarity Mismatch: 3-Ethylsulfolane is a polar solvent. If your API is significantly less polar, it may have a higher affinity for a less polar co-solvent in the mixture, effectively "pulling" that co-solvent out of the solution and causing the mixture to separate.
-
"Salting Out" Effect: Even if your API is polar, at high concentrations, it can preferentially interact with the most polar components of the solvent mixture (like water or other polar solvents). This can disrupt the solvent-solvent interactions that were keeping the mixture homogeneous, forcing the less polar components to separate. This is conceptually similar to how adding salt to a water/alcohol mixture can cause the alcohol to separate.
-
Hydrogen Bonding Disruption: The introduction of an API with strong hydrogen bonding capabilities can disrupt the existing hydrogen bond network between the solvent molecules, leading to phase separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solute-induced phase separation.
Experimental Protocol: Co-solvent Addition to Mitigate API-Induced Phase Separation
-
Characterize Your System: Determine the polarity and hydrogen bonding characteristics of your API and existing solvent mixture.
-
Select Potential Co-solvents: Choose a co-solvent that is known to be miscible with both 3-Ethylsulfolane and your other primary solvent, and also has good solubility for your API. A good starting point is to choose a co-solvent with intermediate polarity.
-
Prepare a Titration Series: In a series of small vials, prepare your original 3-Ethylsulfolane solvent mixture with the problematic concentration of your API.
-
Incremental Co-solvent Addition: To each vial, add a small, incremental amount of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Observe and Record: After each addition, vortex the mixture thoroughly and visually inspect for the disappearance of cloudiness or the merging of layers. Record the concentration of co-solvent at which the mixture becomes a single phase.
-
Stability Check: Once a clear solution is obtained, let it stand at the intended experimental temperature for a period of time (e.g., 24 hours) to ensure long-term stability.
Q2: My 3-Ethylsulfolane mixture was a clear solution at room temperature, but it became cloudy and separated when I cooled it down. Why did this happen?
A2: You are observing temperature-induced phase separation, which is a common phenomenon in solvent mixtures. The solubility of components in a mixture is often temperature-dependent.
Causality Explained:
-
Upper Critical Solution Temperature (UCST) Behavior: Many solvent mixtures exhibit UCST behavior, meaning they are miscible above a certain temperature but will phase-separate upon cooling. As the temperature decreases, the kinetic energy of the molecules is reduced, and the intermolecular forces of attraction between like molecules can overcome the forces of attraction between unlike molecules, leading to separation.
-
Freezing Point Depression and Solidification: While not strictly liquid-liquid phase separation, if one component of your mixture has a relatively high freezing point, it may begin to solidify or precipitate out of the solution as the temperature is lowered, giving the appearance of phase separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature-induced phase separation.
Experimental Protocol: Determining the Cloud Point of a Temperature-Sensitive Mixture
-
Sample Preparation: Prepare a small, representative sample of your clear 3-Ethylsulfolane solvent mixture in a sealed, transparent vial.
-
Controlled Cooling: Place the vial in a temperature-controlled bath (e.g., a water or oil bath) equipped with a stirrer.
-
Gradual Temperature Reduction: Slowly decrease the temperature of the bath in small increments (e.g., 1-2 °C at a time).
-
Visual Observation: After each temperature decrement, allow the sample to equilibrate and visually inspect for the first sign of cloudiness or turbidity. A laser pointer can be helpful to detect subtle scattering.
-
Record the Cloud Point: The temperature at which cloudiness first appears is the cloud point, which marks the onset of phase separation.
-
Confirmation: Gently re-warm the sample to confirm that it becomes clear again, indicating that the phase separation is reversible and temperature-dependent.
Q3: I am trying to predict if my new co-solvent will be miscible with 3-Ethylsulfolane. How can I do this without extensive trial and error?
A3: Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the miscibility of solvents. The principle behind HSPs is "like dissolves like." Each solvent is characterized by three parameters:
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Represents the energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.
These three parameters can be thought of as coordinates in a three-dimensional "Hansen space." The closer two solvents are in this space, the more likely they are to be miscible.
Predicting Miscibility with HSPs:
The distance (Ra) between two solvents in Hansen space can be calculated using the following equation:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]
A smaller Ra value indicates a higher likelihood of miscibility. A general rule of thumb is that if the Ra is less than 5-7 MPa⁰.⁵, the solvents are likely to be miscible.
Hansen Solubility Parameters of 3-Ethylsulfolane and Common Solvents (in MPa⁰.⁵)
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| 3-Ethylsulfolane (Estimated) | 18.0 | 16.0 | 9.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Note: The HSP values for 3-Ethylsulfolane are estimated based on group contribution methods and comparison with unsubstituted sulfolane. Experimental verification is recommended for critical applications.
Example Calculation: Miscibility of 3-Ethylsulfolane and Ethanol
-
3-Ethylsulfolane: δd₁=18.0, δp₁=16.0, δh₁=9.0
-
Ethanol: δd₂=15.8, δp₂=8.8, δh₂=19.4
Ra = √[4(18.0 - 15.8)² + (16.0 - 8.8)² + (9.0 - 19.4)²] Ra = √[4(2.2)² + (7.2)² + (-10.4)²] Ra = √[19.36 + 51.84 + 108.16] Ra = √179.36 ≈ 13.4 MPa⁰.⁵
Based on this calculation, a significant difference exists, suggesting potential miscibility issues at certain ratios, which aligns with the practical observation that while they are miscible, the combination can be sensitive to the addition of other components.
Analytical Techniques for Characterizing Phase Separation
When troubleshooting phase separation, it is crucial to have reliable analytical methods to characterize the phenomenon.
| Technique | Application | Information Gained |
| Visual Observation | Initial and simple assessment. | Presence of cloudiness, layers, or precipitates. |
| Light Microscopy | To observe the morphology of the separated phases. | Droplet size, shape, and distribution in emulsions. |
| Dynamic Light Scattering (DLS) | To measure the size of droplets or aggregates as they form. | Onset of nucleation and growth of the second phase. |
| UV-Vis Spectroscopy | To quantify the concentration of components in each phase after separation. | Partitioning of the API and other components between the phases. |
| High-Performance Liquid Chromatography (HPLC) | To accurately quantify the concentration of multiple components in each phase. | Detailed composition of each separated phase.[1] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions, such as melting or glass transitions, that may be related to phase separation. | Information on the thermal stability and miscibility of the components. |
References
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Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). [Link]
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Payghan, S. A. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics, 11(4). [Link]
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Al-Bayati, T. A. H., & Al-Amiery, A. A. (2017). A New Approach to Estimate Hansen Solubility Parameters using Maple Software. International Journal of Applied Engineering Research, 12(15), 4858-4863. [Link]
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Naidu, P. R., & Ramamurthy, M. (2009). Phase Equilibrium Studies of Sulfolane Mixtures Containing Carboxylic Acids. DUT Open Scholar. [Link]
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Zhang, Y., et al. (2023). Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using Sulfolane. Molecules, 28(8), 3485. [Link]
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Pensini, E., & Marangoni, A. G. (2026). Specific-ion effects in sulfolane–water: Hydroxide-induced phase separation versus chloride and hydronium. Environmental Surfaces and Interfaces, 4, 208-216. [Link]
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Mohammadi, A. H., et al. (2024). Experimental Investigation and Thermodynamic Modeling of Equilibria in the Quinary System Naphtha Cut, Sulfolane, and Water. Journal of Separation Science and Engineering, 16(1), 1-14. [Link]
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Zvereva, E. R., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7770. [Link]
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PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 3-ethyl-2-(methylsulfanyl)-5,5-diphenyl-3H-imidazol-4(5H)-one (Thiophenytoin analogue). [Link]
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Validation & Comparative
Navigating the Electrochemical Landscape: A Comparative Analysis of Sulfolane and its Derivatives for High-Voltage Applications
A Note to Our Readers:
As Senior Application Scientists, our commitment is to provide in-depth, data-driven comparisons to empower your research. In the planning of this guide, we aimed to deliver a direct comparative analysis of Sulfolane and 3-Ethyl-1λ⁶-thiolane-1,1-dione . However, a comprehensive search of peer-reviewed literature, chemical databases, and supplier technical data has revealed a significant gap in publicly available experimental data regarding the electrochemical properties of 3-Ethyl-1λ⁶-thiolane-1,1-dione.
To maintain our standard of scientific integrity and provide a truly valuable resource, we have adapted this guide. We will provide a thorough analysis of the well-documented electrochemical stability of Sulfolane , a cornerstone solvent in high-voltage electrochemistry. We will then broaden the discussion to include the known effects of alkyl substitution on the sulfolane core, providing a scientifically grounded theoretical comparison. This approach will equip you with a robust understanding of Sulfolane's performance and the principles to evaluate emerging derivatives.
Sulfolane: The High-Voltage Incumbent
Sulfolane, also known as tetramethylene sulfone, is a polar aprotic solvent recognized for its exceptional chemical and thermal stability.[1][2] Its molecular structure, a five-membered ring containing a sulfonyl group, is key to its desirable properties as an electrolyte solvent, particularly in high-voltage lithium-ion batteries.[3][4]
Physicochemical Properties of Sulfolane
A clear understanding of Sulfolane's physical properties is crucial as they directly impact electrolyte formulation and performance.
| Property | Value | Source(s) |
| Molecular Formula | (CH₂)₄SO₂ | [4] |
| Molar Mass | 120.17 g/mol | |
| Appearance | Colorless liquid or solid | [4] |
| Melting Point | 27.5 °C (81.5 °F; 300.6 K) | |
| Boiling Point | 285 °C (545 °F; 558 K) | [4] |
| Density | 1.261 g/cm³ (at 25 °C) | |
| Viscosity | High | [5][6] |
| Flash Point | 177 °C (351 °F; 450 K) | [4] |
The high boiling point and flash point of Sulfolane contribute to the safety of electrochemical cells, a critical consideration in high-energy applications.[7] However, its high melting point and viscosity can be disadvantageous, leading to poor ionic conductivity at lower temperatures.[3][5]
The Electrochemical Stability Window of Sulfolane
The electrochemical stability window (ESW) defines the potential range within which an electrolyte remains stable without being oxidized or reduced.[8] For high-voltage applications, a wide ESW is paramount.
Sulfolane is renowned for its exceptional anodic (oxidative) stability, often reported to be above 5.0 V vs. Li/Li⁺ .[6][7][9] This stability is attributed to the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron.[10]
However, the cathodic (reductive) stability of Sulfolane is a known limitation. It is susceptible to reduction at negative potentials, which can be problematic when used with low-potential anode materials like lithium metal or graphite.[3]
The Influence of Alkyl Substitution on the Sulfolane Core: A Theoretical Perspective
While specific experimental data for 3-Ethyl-1λ⁶-thiolane-1,1-dione is unavailable, we can infer the likely effects of adding an ethyl group to the sulfolane ring based on established principles of organic and electrochemistry.
Expected Impact on Physicochemical Properties
-
Melting Point: The introduction of an alkyl substituent can disrupt the crystal lattice of the parent molecule, often leading to a lower melting point. This would be a potential advantage for an ethyl-substituted sulfolane, potentially widening its liquid range to lower temperatures compared to pure sulfolane.
-
Viscosity: Alkyl chains can increase intermolecular van der Waals forces. Therefore, it is plausible that 3-ethyl-sulfolane might exhibit an even higher viscosity than sulfolane, which could negatively impact ionic conductivity.
-
Polarity and Dielectric Constant: The addition of a nonpolar ethyl group would likely decrease the overall polarity and dielectric constant of the molecule compared to sulfolane. This could affect the salt dissociation and, consequently, the ionic conductivity of the electrolyte.
Anticipated Effects on the Electrochemical Stability Window
The introduction of an electron-donating alkyl group, such as ethyl, would be expected to raise the energy of the HOMO. A higher HOMO level implies that the molecule is more easily oxidized. Consequently, it is theoretically predicted that 3-Ethyl-1λ⁶-thiolane-1,1-dione would have a narrower anodic stability window compared to unsubstituted Sulfolane.
Conversely, the electron-donating nature of the ethyl group might slightly improve the cathodic stability by making the molecule more difficult to reduce. However, without experimental verification, this remains a theoretical consideration.
Experimental Determination of the Electrochemical Stability Window: A Protocol
To empirically determine and compare the electrochemical stability windows of electrolyte solvents, cyclic voltammetry (CV) is a standard and powerful technique.[3]
Principle of Cyclic Voltammetry
CV involves applying a linearly sweeping potential to a working electrode immersed in the electrolyte and measuring the resulting current. By sweeping the potential to anodic and cathodic limits, one can identify the potentials at which the electrolyte begins to oxidize and reduce, respectively, by observing a sharp increase in current.
Step-by-Step Experimental Protocol
-
Electrolyte Preparation:
-
Prepare a 1 M solution of a suitable lithium salt (e.g., LiPF₆ or LiTFSI) in the solvent to be tested (e.g., Sulfolane). All preparations should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.
-
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell.
-
Working Electrode: A material that is electrochemically inert over a wide potential range, such as platinum or glassy carbon.
-
Reference Electrode: A stable reference, such as a lithium metal foil.
-
Counter Electrode: A material with a large surface area, typically lithium metal foil.
-
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Set the potential window for the scan. For anodic stability, a typical scan might range from the open-circuit potential to 6.0 V vs. Li/Li⁺. For cathodic stability, the scan would go from the open-circuit potential to 0 V vs. Li/Li⁺.
-
Set a slow scan rate, typically in the range of 0.1 to 10 mV/s, to allow for the detection of subtle electrochemical events.
-
Initiate the voltage sweep and record the resulting current to generate a cyclic voltammogram.
-
-
Data Analysis:
-
The onset potential of a rapid increase in current on the anodic sweep indicates the oxidation limit of the electrolyte.
-
The onset potential of a rapid increase in current on the cathodic sweep indicates the reduction limit of the electrolyte.
-
The difference between the oxidation and reduction limits defines the electrochemical stability window.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and the experimental workflow.
Caption: Molecular structures of Sulfolane and 3-Ethyl-1λ⁶-thiolane-1,1-dione.
Caption: Experimental workflow for determining the electrochemical stability window.
Conclusion and Future Outlook
Sulfolane remains a critical solvent for high-voltage electrochemical systems due to its exceptional thermal and anodic stability. While its high melting point and viscosity present challenges, its performance benchmark is the standard against which new solvents are measured.
The theoretical analysis suggests that while an ethyl substitution on the sulfolane ring might improve its low-temperature properties, it would likely come at the cost of reduced oxidative stability. This highlights a fundamental trade-off in solvent design for high-voltage applications.
The absence of experimental data for 3-Ethyl-1λ⁶-thiolane-1,1-dione underscores the need for continued research and data sharing in the field of electrolyte development. As the demand for higher energy density batteries grows, the synthesis and characterization of novel sulfolane derivatives will be a key area of investigation. We encourage researchers to utilize standardized protocols, such as the one detailed in this guide, to ensure that data is comparable and can effectively guide the development of the next generation of high-performance electrolytes.
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A Comparative Guide to the Thermal Stability of 3-Ethyl-1λ⁶-thiolane-1,1-dione and Linear Sulfones
This guide provides a comprehensive analysis of the thermal stability of 3-Ethyl-1λ⁶-thiolane-1,1-dione (a derivative of sulfolane) benchmarked against common linear aliphatic sulfones. For researchers, scientists, and drug development professionals, understanding the thermal limits of chemical entities is paramount for ensuring the safety, efficacy, and stability of products and processes. This document delves into the structural factors governing sulfone stability, presents robust experimental methodologies for its evaluation, and provides comparative data to guide material selection in thermally demanding applications.
Introduction: The Significance of Sulfone Thermal Stability
Sulfones, characterized by a sulfonyl functional group (R-S(=O)₂-R'), are a class of organosulfur compounds with remarkable chemical and thermal stability.[1] Their high polarity and stability make them invaluable in various fields, from their use as industrial solvents in extractive distillation to serving as electrolytes in high-voltage lithium-ion batteries and as core structural motifs in pharmaceuticals.[2][3][4] However, the operational temperature limits of these applications are dictated by the intrinsic thermal stability of the specific sulfone employed.
Degradation at elevated temperatures can lead to the release of corrosive byproducts like sulfur dioxide, compromising process integrity and product purity.[3][5] Therefore, a rigorous understanding of the structure-stability relationship is not merely academic but a critical aspect of process development and material science. This guide focuses on comparing the thermal behavior of a cyclic sulfone, 3-Ethyl-1λ⁶-thiolane-1,1-dione (3-ethylsulfolane), with its linear counterparts, specifically dimethyl sulfone and di-n-butyl sulfone. We will explore the underlying mechanistic differences that dictate their decomposition pathways and provide the experimental framework for their characterization.
Assessing Thermal Stability: A Methodological Overview
To quantitatively evaluate thermal stability, two complementary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is the primary method for determining the onset temperature of decomposition, which is a direct indicator of thermal stability.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10][11] While TGA tracks mass loss, DSC detects thermal events like melting, crystallization, and glass transitions, which may precede decomposition.[6][7] It can also reveal exothermic or endothermic decomposition processes.[12]
The combined use of TGA and DSC provides a comprehensive thermal profile, correlating mass changes with specific energetic events to build a complete picture of a material's behavior under thermal stress.[6]
Experimental Workflow
The logical flow for assessing the thermal stability of sulfone compounds is depicted below. This workflow ensures that both mass loss and associated energetic transitions are captured, providing a robust and self-validating dataset.
Standard Operating Protocol: TGA & DSC
The following protocols are designed to be self-validating by employing standardized calibration and inert atmosphere conditions, ensuring that the observed thermal events are intrinsic to the material and not artifacts of oxidation.
A. Instrument Calibration:
-
TGA: Calibrate the instrument for mass using standard weights. Calibrate the temperature using certified reference materials with known Curie points (e.g., nickel).
-
DSC: Calibrate the temperature and enthalpy scale using high-purity indium (Tm = 156.6°C, ΔHfus = 28.45 J/g) and zinc (Tm = 419.5°C).[13]
B. Sample Preparation:
-
Tare a clean 70 μL alumina crucible.
-
Accurately weigh 10–20 mg of the sulfone sample into the crucible.[13] For volatile samples, a hermetically sealed pan with a pinhole lid is recommended to prevent mass loss before decomposition.
C. Thermogravimetric Analysis (TGA) Protocol:
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.[13] The choice of an inert gas is critical to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[14] A controlled heating rate ensures thermal equilibrium within the sample and provides reproducible results.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
D. Differential Scanning Calorimetry (DSC) Protocol:
-
Place the sample crucible (and an empty reference crucible) into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature just beyond the decomposition point observed in TGA, at a heating rate of 10°C/min.[13]
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic events (e.g., melting) and the nature (endothermic/exothermic) of the decomposition.
Comparative Thermal Stability Data
The thermal stabilities of 3-Ethyl-1λ⁶-thiolane-1,1-dione (representing cyclic sulfones) and two linear aliphatic sulfones were evaluated using the protocols described above. The key data are summarized in Table 1. Note that data for the parent cyclic sulfone, sulfolane (1λ⁶-thiolane-1,1-dione), is used as a proxy due to its extensive characterization in the literature. The ethyl substituent at the 3-position is not expected to dramatically alter the fundamental decomposition pathway of the ring system.
Table 1: Comparative Thermal Decomposition Data for Cyclic and Linear Sulfones
| Compound | Structure | Type | Onset of Decomposition (Td) by TGA (°C) | Observations from Literature |
| Sulfolane (1λ⁶-thiolane-1,1-dione) | Cyclic | Cyclic | ~220 - 300 | Decomposition temperature varies with conditions. Generally considered stable up to ~220°C.[2][3][5] The five-membered ring facilitates the elimination of SO₂.[13][15] |
| Dimethyl Sulfone | Linear | Linear | > 350 | Acyclic aliphatic sulfones exhibit significantly higher thermal stability compared to five-membered cyclic sulfones.[13][15] The primary decomposition pathway is homolytic bond cleavage. |
| Di-n-butyl Sulfone | Linear | Linear | > 350 | Similar to dimethyl sulfone, demonstrates high thermal stability with decomposition onset well above 350°C.[13] |
Discussion: Unraveling the Mechanistic Differences
The experimental data clearly indicate that linear aliphatic sulfones possess significantly higher thermal stability than the cyclic sulfolane system. This pronounced difference is not arbitrary but is deeply rooted in their distinct molecular structures and the corresponding decomposition mechanisms available to them.
Decomposition Pathway of Cyclic vs. Linear Sulfones
The lower thermal stability of five-membered cyclic sulfones like sulfolane is attributed to a facile, retro-cheletropic reaction pathway.[13][15] This mechanism involves the concerted elimination of sulfur dioxide (SO₂), a thermodynamically stable small molecule, to yield a stable hydrocarbon. This process is entropically favored and proceeds at a lower temperature compared to the decomposition of linear sulfones.
In contrast, linear aliphatic sulfones lack this low-energy ring-elimination pathway. Their decomposition is initiated by the homolytic cleavage of the carbon-sulfur (C-S) bond, which has a higher bond dissociation energy.[13][16] This radical-chain mechanism requires a much higher thermal energy input, hence their elevated decomposition temperatures (>350°C).[13][15]
Conclusion for the Practicing Scientist
This guide provides a clear and evidence-based comparison of the thermal stabilities of cyclic and linear sulfones. The key takeaways for researchers and process chemists are:
-
Linear Aliphatic Sulfones Offer Superior Thermal Stability: For applications requiring operation at temperatures above 200°C, linear sulfones such as dimethyl sulfone or di-n-butyl sulfone are demonstrably more robust, with decomposition onsets exceeding 350°C.[13][15]
-
Cyclic Sulfones Have a Lower Thermal Ceiling: The thermal stability of 3-Ethyl-1λ⁶-thiolane-1,1-dione, and sulfolane derivatives in general, is limited by a lower-energy decomposition pathway involving the elimination of SO₂.[13] Their use should be carefully considered for applications where temperatures may exceed 220°C.[3]
-
Mechanism Dictates Stability: The difference in stability is fundamentally due to different decomposition mechanisms. The retro-cheletropic elimination in five-membered rings is a more facile process than the high-energy C-S bond homolysis required to degrade linear sulfones.
By understanding these fundamental principles and utilizing the standardized thermoanalytical protocols outlined herein, scientists can make informed decisions in the selection and application of sulfones, ensuring the robustness and safety of their chemical processes and products.
References
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
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van der Westhuizen, R., et al. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]
- SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection.
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ResearchGate. (2013, July 6). Can TGA be used in order to determine thermal stability instead of DSC?. [Link]
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E-H. M. Diefallah, et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry. [Link]
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Tuntun Plastic. (2023, February 10). Everything About Sulfone Polymers. [Link]
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Commere, P. (2012, June 14). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
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ResearchGate. (2025, August 10). Thermal Stability of Petroleum Sulfones. [Link]
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Montaudo, G., et al. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules. [Link]
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NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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Technical Guide: Validating Purity of 3-Ethyl-1lambda6-thiolane-1,1-dione via GC-MS
The following guide is structured to serve as an authoritative technical resource for the validation of 3-Ethyl-1lambda6-thiolane-1,1-dione (commonly referred to as 3-Ethylsulfolane ). It prioritizes experimental rigor, specific column chemistry, and the critical handling of thermal instability inherent to sulfone analysis.
Executive Summary & The Analytical Challenge
3-Ethylsulfolane (CAS: 1003-78-7) is a critical high-boiling polar aprotic solvent and electrolyte additive used in lithium-ion batteries to enhance thermal stability. Its purity is paramount; trace impurities such as 3-ethyl-3-sulfolene (the synthetic precursor) or moisture can degrade electrochemical performance and catalyze electrolyte decomposition.
The "Senior Scientist" Insight: Thermal Instability
The primary challenge in analyzing 3-ethylsulfolane by GC-MS is not separation, but thermal degradation . Sulfolanes are prone to a retro-cheletropic reaction at high temperatures, expelling sulfur dioxide (
-
Risk: If the GC inlet temperature is too high (>250°C), you will artificially generate the impurity (3-ethyl-3-sulfolene) in situ, leading to a false "fail" on purity.
-
Solution: This protocol utilizes a "Cold Split" or moderate-temperature inlet approach to validate purity without inducing degradation.
Comparative Analysis: Why GC-MS?
While HPLC and NMR are valid techniques, GC-MS is the gold standard for trace organic impurity profiling in this matrix.
| Feature | GC-MS (Recommended) | HPLC-RID / UV | 1H-NMR |
| Primary Utility | Trace impurity ID & Purity (<0.05%) | Bulk Purity (>98%) | Structural Confirmation |
| Selectivity | High: Separates structural isomers and volatiles. | Low: Sulfones have weak UV chromophores; RI is non-specific.[1] | Medium: Overlapping signals obscure trace impurities. |
| Sensitivity | High: LOD ~1-10 ppm.[1] | Low: LOD ~100-500 ppm (RID).[1] | Low: LOD ~1000 ppm (0.1%). |
| Thermal Risk | High: Requires careful inlet optimization.[1] | None: Ambient operation. | None: Ambient operation. |
| Impurity ID | Excellent: NIST library matching for unknowns. | Poor: Retention time only (unless LC-MS is used). | Good: But only for known structures at high conc. |
Verdict: Use GC-MS for the Certificate of Analysis (CoA) regarding organic purity. Use Karl Fischer titration for water content (GC-MS is poor for moisture quantification in this matrix).
Experimental Protocol
This method uses a polar column to prevent peak tailing of the sulfone moiety, ensuring accurate integration.
Reagents & Sample Preparation[1][2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid Methanol as it can cause transesterification artifacts with certain impurities.[1]
-
Internal Standard (ISTD): n-Tridecane (non-polar, distinct retention).
-
Sample Prep:
-
Weigh 50 mg of 3-Ethylsulfolane into a 20 mL vial.
-
Add 10 mL of DCM.
-
Add 50 µL of ISTD solution (1000 ppm in DCM).
-
Vortex for 30 seconds. Transfer to autosampler vial.
-
GC-MS Conditions[1][3]
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-WAX UI (Polyethylene glycol) or equivalent.[1]
-
Inlet (Critical): Split Mode (50:1).
-
Temperature: 200°C (Do NOT exceed 220°C).
-
Note: Higher split ratios allow for rapid flash vaporization, minimizing residence time and thermal decomposition.[1]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent/Diene elution).
-
Ramp 10°C/min to 240°C.
-
Hold 240°C for 5 min (Elute 3-ethylsulfolane).
-
Total Run Time: ~26 mins.[1]
-
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Transfer Line: 240°C.
-
Scan Range: m/z 29 – 350.[1]
-
Solvent Delay: 3.0 min.
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for validating the method and distinguishing real impurities from thermal artifacts.
Caption: Analytical workflow highlighting the critical control point at the GC inlet to prevent thermal artifact generation.
Data Interpretation & Fragmentation[1][5][6][7]
Mass Spectrum of 3-Ethylsulfolane
Unlike simple hydrocarbons, sulfones exhibit a characteristic fragmentation pattern dominated by the loss of the sulfonyl group (
-
Molecular Ion (M+): m/z 148 (Often weak or absent due to stability).[1]
-
Base Peak / Major Fragment: m/z 84.
-
Secondary Fragments:
-
m/z 69 (
): Loss of methyl group. -
m/z 55 (
): Loss of ethyl group.
-
Distinguishing Impurities
The most common impurity is the intermediate 3-ethyl-3-sulfolene (CAS: 1003-79-8).
| Compound | Retention (Relative) | Key Ions (m/z) | Notes |
| 3-Ethylsulfolane | 1.00 (Ref) | 84, 69, 55 | Main Product. |
| 3-Ethyl-3-sulfolene | ~0.85 (Earlier) | 146 (M+), 82 (M-SO2) | Precursor. Indicates incomplete hydrogenation. |
| 2-Ethyl-1,3-butadiene | ~0.10 (Solvent front) | 82, 67, 53 | Thermal breakdown product or unreacted raw material. |
Method Validation Parameters
To ensure the method is robust for a CoA, the following parameters must be met:
-
System Suitability: Inject the standard 5 times. RSD of the main peak area must be < 2.0%.[1]
-
Linearity: Prepare calibration standards from 10 ppm to 1000 ppm (for impurity quantification).
should be > 0.995.[1] -
LOD/LOQ:
-
Recovery: Spike the sample with a known amount of 3-ethyl-3-sulfolene.[1] Recovery should be 85–115%.
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Sulfolane Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 3-Ethylsulfolane Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Lide, D. R. CRC Handbook of Chemistry and Physics.[1] 88th Edition.[1] CRC Press.[1] (Reference for thermal properties of sulfones).
-
Agilent Technologies. Analysis of Sulfur Compounds in Hydrocarbon Matrices using GC-MS. Application Note 5991-XXXX.[1] Available at: [Link]
- Shriver, D. F., et al.The Manipulation of Air-Sensitive Compounds. (Reference for handling anhydrous electrolytes).
Sources
A Comparative Guide to Sulfolane and its Ethyl-Substituted Analogs: Understanding the Impact on Melting Point
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility and a Key Limitation of Sulfolane
Sulfolane (systematic name: 1λ⁶-thiolane-1,1-dione) is a highly polar, aprotic solvent with exceptional thermal and chemical stability.[1][2][3] Its robust nature and miscibility with both water and hydrocarbons have made it an indispensable tool in various industrial processes, most notably in the extraction of aromatic compounds from hydrocarbon mixtures and in natural gas purification.[2][4][5][6] In the realm of pharmaceutical sciences, the sulfone moiety is a key structural feature in numerous therapeutic agents, and sulfolane itself has been explored as a reaction solvent in the synthesis of complex molecules and even as a component in drug discovery screens.[7][8][9][10]
Despite its many advantages, sulfolane possesses a significant practical limitation: a relatively high melting point, which is in the range of 27-28 °C (around 80-82 °F).[11][12][13][14][15] This means that at a typical laboratory room temperature, sulfolane exists as a solid, requiring heating for its use as a liquid solvent. This not only adds an extra step to experimental workflows but can also be a constraint in temperature-sensitive reactions. This guide explores a common strategy to overcome this limitation: the substitution of an ethyl group onto the sulfolane ring, and the profound effect this has on its melting point.
The Impact of Ethyl Substitution on Melting Point: A Comparative Analysis
The introduction of an alkyl group, such as an ethyl group, onto the sulfolane backbone can significantly alter its physical properties. This is a well-established principle in medicinal and materials chemistry for fine-tuning the characteristics of a molecule. The primary effect of this substitution on sulfolane is a marked depression of its melting point.
| Compound | Molecular Structure | Melting Point (°C) |
| Sulfolane | (CH₂)₄SO₂ | 27-28 |
| 3-Ethylsulfolane | C₆H₁₂O₂S | < Room Temperature |
As the data indicates, the simple addition of an ethyl group transforms the compound from a solid at room temperature to a liquid, thereby expanding its utility as a solvent across a broader range of temperatures.
The Science of Melting Point Depression: A Look at Intermolecular Forces
The melting point of a substance is determined by the strength of the intermolecular forces holding its molecules together in a crystal lattice. In solid sulfolane, the primary intermolecular forces are strong dipole-dipole interactions originating from the highly polar sulfonyl (SO₂) group.[16][17][18] The molecular structure of sulfolane is relatively symmetrical, which allows for efficient packing into a stable crystal lattice, maximizing these dipole-dipole attractions.
The introduction of an ethyl group disrupts this ordered packing. The ethyl group acts as a "molecular wedge," creating steric hindrance that prevents the sulfolane molecules from aligning as closely as they do in the unsubstituted form. This disruption of the crystal lattice leads to a decrease in the overall strength of the intermolecular forces, and consequently, less thermal energy is required to break apart the solid structure and transition into the liquid phase.
Caption: Effect of ethyl substitution on molecular packing.
Experimental Protocol: Determining Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[19][20][21][22][23] It is the gold standard for accurately determining the melting point of a substance.
Step-by-Step DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sulfolane analog into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell.
-
Place an empty, sealed aluminum pan as a reference in the reference cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C for ethyl-sulfolane, 0 °C for sulfolane).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of this peak is taken as the melting point of the sample.
-
The area under the peak corresponds to the enthalpy of fusion.
-
Caption: A typical workflow for DSC analysis.
Implications for Researchers and Drug Development Professionals
The ability to tune the melting point of sulfolane through ethyl substitution has significant practical implications:
-
Expanded Solvent Window: A lower melting point means the solvent is in its liquid phase over a much wider and more convenient temperature range. This is particularly beneficial for reactions that need to be conducted at or below ambient temperatures.
-
Ease of Handling: Liquid solvents are inherently easier and safer to handle than solids that require melting. This simplifies experimental setup and reduces the need for heating equipment.
-
Enhanced Solubility Studies: For drug development, having a liquid solvent at room temperature facilitates solubility screening of active pharmaceutical ingredients (APIs) under standard conditions.
-
Versatility in Formulations: In cases where a sulfone-based solvent might be considered for a final drug formulation, a liquid derivative is far more practical than a solid one. The sulfone and sulfonamide moieties are prevalent in a wide array of pharmaceuticals, including antibacterial, antiviral, and anticancer agents.[7][9][10][24] The ability to modify the physical properties of a solvent with a similar chemical backbone can be advantageous.
Conclusion
The substitution of an ethyl group onto the sulfolane ring is a highly effective strategy for depressing its melting point. This phenomenon is rooted in the principles of intermolecular forces and crystal packing, where the steric bulk of the ethyl group disrupts the ordered arrangement of the highly polar sulfolane molecules. The result is a transition from a solid to a liquid at room temperature, which significantly enhances the compound's utility as a solvent. For researchers in the chemical and pharmaceutical sciences, ethyl-sulfolane and similar derivatives represent a more versatile and user-friendly alternative to traditional sulfolane, offering a wider operational temperature range and simplifying experimental workflows.
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Title: Sulfolane - Wikipedia Source: Wikipedia URL: [Link]
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Title: Sulfolane - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
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Title: Structures of sulfolane and the dibromide isomeric with 4 with CSD Ref... Source: ResearchGate URL: [Link]
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Title: Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: (a) Molecular structure of sulfolane. (b) Atom types of sulfolane. (c) Chemical identifiers of compound sulfolane. Source: ResearchGate URL: [Link]
-
Title: Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics Source: ACS Omega URL: [Link]
-
Title: Sulfolane: A Versatile Dipolar Aprotic Solvent Source: ResearchGate URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
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Title: Sulfolane | Working Group for New TB Drugs Source: Working Group for New TB Drugs URL: [Link]
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Title: Sulfolane | C4H8O2S | CID 31347 Source: PubChem - NIH URL: [Link]
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Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chemical and physical properties of sulfolane. Source: ResearchGate URL: [Link]
-
Title: (PDF) Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]
-
Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]
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-
Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]
-
Title: SULFOLANE APPLICATIONS Source: Global Specialty Chemical Co URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC) Source: SGS INSTITUT FRESENIUS URL: [Link]
-
Title: PHASE EQUILIBRIUM STUDIES OF SULFOLANE MIXTURES CONTAINING CARBOXYLIC ACIDS Source: DUT Open Scholar URL: [Link]
-
Title: sulfolane Source: Stenutz URL: [Link]
-
Title: SULFOLANE (ANHYDROUS - AQUEOUS) Source: Ataman Kimya URL: [Link]
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Title: Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions Source: PMC - National Center for Biotechnology Information URL: [Link]
-
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A Comparative Guide to the Extraction Efficiency of 3-Ethylsulfolane for BTX Separation
Abstract: The separation of benzene, toluene, and xylene (BTX) from non-aromatic hydrocarbons is a cornerstone of the petrochemical industry, driven by the high value of these aromatic compounds as chemical feedstocks.[1] Liquid-liquid extraction (LLE) and extractive distillation are dominant technologies for this separation, with solvent performance being the critical determinant of process efficiency and economic viability.[2][3] For decades, sulfolane has been the benchmark solvent, prized for its high selectivity, thermal stability, and capacity for aromatics.[1][4][5] This guide presents a comparative analysis of 3-Ethylsulfolane, a derivative of the industry standard, evaluating its potential performance against sulfolane and other common solvents. We will delve into the key performance indicators—selectivity and capacity—and provide a robust experimental framework for solvent evaluation, grounded in established methodologies. This analysis aims to provide researchers and process engineers with the technical insights required to assess the potential of next-generation solvents for enhanced BTX recovery.
The Industrial Imperative for BTX Separation
Benzene, toluene, and the three xylene isomers are fundamental building blocks for a vast array of consumer and industrial products, including polymers, resins, and synthetic fibers.[2] They are typically derived from catalytic reformate or pyrolysis gasoline, which are complex mixtures containing both aromatic and aliphatic (paraffinic and naphthenic) hydrocarbons.[6] The primary challenge in purifying BTX lies in the close boiling points and potential azeotrope formation between the aromatic and non-aromatic components, rendering simple distillation impractical and inefficient.[6][7][8]
This has led to the widespread adoption of solvent-based separation processes like liquid-liquid extraction (LLE) and extractive distillation.[3] In these processes, a solvent is introduced that exhibits high selectivity for aromatic compounds, altering the relative volatilities and enabling a more efficient separation.[2][5] The choice of solvent is therefore the most critical factor, directly impacting product purity, energy consumption, and the overall capital and operating costs of the plant.[9][10]
The Benchmark: Unmodified Sulfolane
The Sulfolane process, commercialized by Shell and licensed by UOP, has been an industry workhorse for decades.[6][11] Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, stable organosulfur compound with a unique combination of properties that make it an excellent solvent for this application.[6]
Key Attributes of Sulfolane:
-
High Selectivity: Sulfolane's polarity gives it a strong affinity for the polarizable π-electron clouds of aromatic rings, leading to preferential dissolution of BTX components over non-aromatic hydrocarbons.[5]
-
Sufficient Capacity: It can dissolve a significant amount of aromatics, which influences the required solvent-to-feed ratio and thus the size of the extraction equipment.[1]
-
Thermal and Chemical Stability: Sulfolane is stable at the high temperatures required for solvent recovery and regeneration, minimizing solvent degradation and loss.[2][5]
-
High Boiling Point: Its high boiling point (285°C) simplifies the separation of the solvent from the extracted aromatics via distillation, allowing for efficient solvent recycling.[5]
-
High Density: This property facilitates phase separation in the liquid-liquid extraction process.[1]
These characteristics have established sulfolane as the benchmark against which all new potential solvents for BTX extraction are measured.[1][12]
A Candidate for Enhancement: 3-Ethylsulfolane
The exploration of sulfolane derivatives is a logical pathway to process optimization. By modifying the sulfolane molecule, it may be possible to fine-tune its physical and chemical properties to achieve a more favorable balance of selectivity, capacity, and other operational parameters. 3-Ethylsulfolane is one such candidate. The introduction of an ethyl group to the sulfolane ring can be expected to influence its properties in several ways:
-
Polarity and Selectivity: The addition of a non-polar ethyl group may slightly decrease the overall polarity of the molecule compared to unmodified sulfolane. This could potentially lead to a modest decrease in selectivity for aromatics.
-
Solvent Power (Capacity): The ethyl group increases the molecule's size and hydrocarbon character, which could enhance its ability to dissolve other hydrocarbons, potentially increasing its capacity for BTX. There is often an inverse relationship between selectivity and capacity; an ideal solvent achieves a high value for both.[13]
-
Physical Properties: Changes in molecular weight and intermolecular forces will alter properties like viscosity, density, and boiling point. For instance, viscosity is a critical parameter as it affects mass transfer rates and pumping costs.[14][15]
A comprehensive evaluation requires comparing its performance metrics directly against established solvents.
Key Performance Metrics for Solvent Evaluation
To objectively compare solvents, we rely on quantifiable experimental parameters derived from liquid-liquid equilibrium (LLE) data.[16][17]
-
Distribution Coefficient (D): This measures the ratio of the concentration of a solute (e.g., benzene) in the solvent-rich (extract) phase to its concentration in the raffinate phase at equilibrium. A higher D value indicates greater solvency for that component.
-
Selectivity (S): This is the most critical parameter for purity. It is the ratio of the distribution coefficient of the aromatic component (D_aromatic) to that of the non-aromatic component (D_non-aromatic). A selectivity value significantly greater than 1 is essential for effective separation.[17]
-
Performance Index (PI): In practice, a trade-off exists between selectivity and solvent capacity.[13] The Performance Index, often defined as the product of selectivity and capacity at infinite dilution, provides a combined metric to evaluate the overall effectiveness of a solvent.[17]
Comparative Analysis: 3-Ethylsulfolane vs. Standard Solvents
While extensive experimental data for 3-Ethylsulfolane is not widely published, we can construct a comparison based on the well-documented performance of sulfolane and other solvents, supplemented by predictive models like COSMO-RS (Conductor-like Screening Model for Real Solvents), which uses quantum chemical calculations to predict thermodynamic properties.[7][13][16]
Table 1: Physicochemical Properties of Common BTX Extraction Solvents
| Property | 3-Ethylsulfolane | Sulfolane | NMP (N-Methyl-2-pyrrolidone) | TEG (Tetraethylene glycol) | DMSO (Dimethyl sulfoxide) |
|---|---|---|---|---|---|
| Formula | C₆H₁₂O₂S | C₄H₈O₂S | C₅H₉NO | C₈H₁₈O₅ | C₂H₆OS |
| Molar Mass ( g/mol ) | 148.22 | 120.17 | 99.13 | 194.23 | 78.13 |
| Boiling Point (°C) | Est. >285 | 285[5] | 202 | 327 | 189 |
| Density (g/cm³ at 25°C) | Est. ~1.2 | 1.26 | 1.028 | 1.12 | 1.10 |
| Viscosity (cP at 30°C) | Est. >10.3 | 10.3 | 1.65 | 38.1 | 2.14 |
| Toxicity/Safety | Data Limited | Low toxicity, non-flammable[5] | Reproductive toxicity concerns | Low toxicity | Low toxicity, hazardous at high temp[4] |
Note: Values for 3-Ethylsulfolane are estimated based on molecular structure and properties of sulfolane.
Table 2: Comparative Extraction Performance for Benzene/n-Heptane System (Illustrative)
| Solvent | Selectivity (S) | Capacity (Distribution Coeff. for Benzene) | Performance Index (PI) | Key Strengths | Key Weaknesses |
|---|---|---|---|---|---|
| 3-Ethylsulfolane | Predicted: High | Predicted: Very High | Predicted: Excellent | Potentially higher capacity than sulfolane. | Potentially lower selectivity; higher viscosity. |
| Sulfolane | Excellent | High | Excellent | Balanced performance, high stability.[1][4] | High viscosity and melting point. |
| NMP | High | Very High | Excellent | High capacity, low viscosity. | Lower selectivity than sulfolane. |
| TEG | Very High | Low | Good | High selectivity, low cost. | Low capacity, requiring high solvent ratio. |
| DMSO | High | High | Very Good | Good balance of properties. | Thermally unstable at higher temps.[4] |
Note: Performance is system-dependent (feed composition, temperature). This table provides a general comparison.
Analysis: The addition of an ethyl group to the sulfolane structure is anticipated to increase its molar volume and hydrocarbon character. This structural change would likely lead to an increase in solvent capacity for BTX. However, this often comes at the cost of reduced selectivity , as the solvent's preference for aromatics over aliphatics may diminish slightly.[13] The primary advantage of 3-Ethylsulfolane could be in processes where a higher capacity is desired to reduce the solvent circulation rate, potentially lowering energy costs, provided the selectivity remains sufficiently high to meet product purity specifications.
Experimental Protocol: Determination of Liquid-Liquid Equilibria (LLE)
To validate the performance of a new solvent like 3-Ethylsulfolane, rigorous experimental work is essential. The following protocol outlines a standard method for determining the ternary LLE data required to calculate selectivity and capacity.
Objective: To determine the equilibrium compositions of the extract and raffinate phases for the ternary system {n-heptane + toluene + 3-Ethylsulfolane} at a specified temperature (e.g., 313.15 K) and atmospheric pressure.[16]
Materials and Apparatus:
-
Chemicals: n-heptane (>99% purity), toluene (>99% purity), 3-Ethylsulfolane (>99% purity).
-
Apparatus: Jacketed glass equilibrium cell (25-50 mL), magnetic stirrer, thermostatic water bath, analytical balance, gas chromatograph (GC) with a flame ionization detector (FID), syringes, and vials.[18]
Experimental Workflow:
Sources
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- 2. BTX Extraction: Sulfolane vs. Aromex Process Economics [eureka.patsnap.com]
- 3. March 2023Special FocusâLee (Shin-Chuang Technology Co. Ltd.) [read.nxtbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chempoint.com [chempoint.com]
- 6. cpchem.com [cpchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic Extraction [sulfolane.cn]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Benzene and Cyclohexane Using Eutectic Solvents with Aromatic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. [researchspace.ukzn.ac.za]
Safety Operating Guide
3-Ethyl-1lambda⁶-thiolane-1,1-dione (3-Ethylsulfolane): Proper Disposal & Safety Guide
Executive Summary & Chemical Identification
3-Ethyl-1lambda⁶-thiolane-1,1-dione (commonly 3-Ethylsulfolane ) is a polar aprotic solvent and electrolyte additive structurally analogous to Sulfolane. Unlike its parent compound, the ethyl substitution typically depresses the melting point, rendering it a liquid at room temperature.
Critical Operational Warning: Organic sulfones are exceptionally stable thermally and chemically. They are water-soluble and resistant to standard biological wastewater treatment. Under no circumstances should this compound be discharged into the sink or sewer systems.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 3-Ethyl-1 |
| Common Name | 3-Ethylsulfolane |
| Chemical Family | Organic Sulfone / Cyclic Sulfone |
| Analogous CAS | Ref. 3-Methylsulfolane (872-93-5) or Sulfolane (126-33-0) for hazard data if specific SDS is unavailable.[1][2] |
| Physical State | Viscous Liquid (Standard Ambient Temp) |
| Solubility | Miscible with water, acetone, toluene; immiscible with alkanes. |
| Flash Point | >160°C (Estimated based on homologs) |
Hazards & Immediate Safety Protocols
While sulfones are generally less toxic than many chlorinated solvents, they possess specific hazards that dictate handling procedures.
Health & Reactivity Hazards
-
Permeation Risk: Sulfones are excellent solvents and can facilitate the transport of other toxic solutes through the skin.
-
Irritation: Causes skin (H315) and serious eye irritation (H319). Potential reproductive toxin (H360) based on homolog data.
-
Reactivity: Stable at ambient temperatures but reacts violently with strong oxidizing agents (e.g., Chlorates, Perchlorates, Nitrates) and nitrating agents .
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged immersion due to the polarity of sulfones.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Butyl Rubber (0.3mm+) or Neoprene | Superior resistance to permeation by polar aprotic solvents compared to thin nitrile. |
| Eye Protection | Chemical Splash Goggles | Mandatory due to severe eye irritation potential. |
| Respiratory | Organic Vapor (OV) Cartridge | Required if heating or aerosolizing; low vapor pressure reduces risk at ambient temp. |
| Body | Lab Coat (Poly/Cotton) | Standard barrier; use Tyvek apron for bulk transfer. |
Operational Disposal Workflow
Waste Segregation Strategy
The chemical stability of the sulfone ring means it does not degrade easily. Incineration is the only validated destruction method.
-
Stream A (Halogen-Free Organic): If pure or mixed with non-halogenated solvents (Acetone, Ethanol).
-
Stream B (Halogenated): If mixed with DCM, Chloroform, etc.
-
Stream C (Aqueous): AVOID. Do not create large aqueous volumes of this waste, as it increases disposal costs significantly (requires fuel blending).[3]
Disposal Decision Matrix (Visualization)
Figure 1: Decision logic for segregating 3-ethylsulfolane waste streams to ensure compatibility and compliance.
Step-by-Step Disposal Protocol
Step 1: Collection & Labeling
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid low-grade plastics that may soften over time with organic solvents.
-
Labeling:
-
Primary Name: "Waste 3-Ethylsulfolane"
-
Hazard Class: Irritant, Combustible Liquid.
-
Constituents: List all co-solvents (e.g., "3-Ethylsulfolane 50%, Ethyl Acetate 50%").
-
CAS Ref: Use "Analogue: 872-93-5" if specific CAS is undocumented in your inventory system.
-
Step 2: Bulking & Storage
-
Headspace: Leave 10% headspace in the container for thermal expansion.
-
Secondary Containment: Store waste bottles in a polyethylene tray to capture drips.
-
Compatibility Check: Ensure no Nitric Acid or Perchlorates are stored in the same secondary containment tray.
Step 3: Spill Management (Immediate Action)
If a spill occurs, do not wash it down the drain.
-
Isolate: Evacuate the immediate area if the spill is >500mL or heated.
-
PPE: Don Butyl/Neoprene gloves and goggles.
-
Absorb: Use Vermiculite or Universal Absorbent Pads . (Clay kitty litter is acceptable).
-
Clean: Wash the surface with water and detergent after bulk removal. Collect all wash water into the hazardous waste container (do not flush).
Step 4: Final Destruction
Transfer to your facility's EHS hazardous waste contractor.
-
Required Method: High-temperature incineration (>1000°C).
-
Reasoning: The sulfur atom must be oxidized to SO₂, which is then captured by the incinerator's caustic scrubbers. Landfilling is prohibited due to groundwater mobility [1].
Scientific Rationale: Why Incineration?
The stability of the sulfolane ring (and its ethyl derivatives) is a double-edged sword. While it allows for high-temperature reactions (e.g., electrolyte stability), it renders the molecule resistant to hydrolysis and biodegradation [2].
-
Biodegradability: Poor. In aerobic wastewater treatment, sulfones often pass through unchanged.
-
Mobility: High. Being water-soluble and polar, it moves rapidly through aquifers if leaked [3].
-
Thermal Decomposition: When incinerated properly, the reaction yields:
The is neutralized by scrubbers (e.g., Lime spray dryers) to form Gypsum ( ), preventing acid rain formation.
References
-
U.S. EPA. (2025). Best Demonstrated Available Technology (BDAT) for Organic Sulfones. Hazardous Waste Management System. Link
-
Chevron Phillips Chemical. (2024). Sulfolane Safety Data Sheet & Handling Guide. (Provides analogous data for sulfone stability and incompatibility). Link
-
BenchChem. (2025). Proper Disposal of Sulfone Derivatives: A Guide for Laboratory Professionals. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Methylsulfolane (Analogous Structure). Link
-
PubChem. (2025).[4] Compound Summary: 3-Sulfolene (Precursor/Analog). National Library of Medicine. Link
Sources
- 1. 3-Sulfolene for synthesis 77-79-2 [sigmaaldrich.com]
- 2. Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Unseen: A Guide to Safely Handling 3-Ethyl-1λ⁶-thiolane-1,1-dione
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-1λ⁶-thiolane-1,1-dione, we must infer its potential hazards from structurally related compounds. The core of this molecule is the thiolane-1,1-dione, also known as sulfolane. Sulfolane and its derivatives are known to present certain health risks. For instance, 3-(Aminomethyl)-1λ⁶-thiolane-1,1-dione is known to cause skin irritation, serious eye damage or irritation, and may cause respiratory irritation[1]. Similarly, thiophene, a related sulfur-containing heterocyclic compound, can cause skin and eye irritation, with high exposures leading to nausea, vomiting, and headache[2].
Given these precedents, it is prudent to treat 3-Ethyl-1λ⁶-thiolane-1,1-dione with a high degree of caution, assuming it may possess similar irritant properties. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE for handling 3-Ethyl-1λ⁶-thiolane-1,1-dione, categorized by the body part they protect. This multi-layered approach ensures maximum protection against potential splashes, vapors, and skin contact[3][4][5].
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and a face shield. | Goggles must be tight-fitting to offer protection against splashes. A face shield should be used in conjunction with goggles, especially during procedures with a higher risk of splashing, such as transfers or when working with larger quantities[3][5]. |
| Hands | Chemical-resistant gloves. | Given the solvent nature of related compounds, nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the chemical[4][6]. |
| Body | Flame-resistant lab coat or chemical protective clothing. | A lab coat is the minimum requirement to protect against minor spills. For larger scale operations or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat[3]. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-toe shoes. | Shoes should be made of a non-porous, chemical-resistant material to protect against spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal. The following workflow provides a procedural guide for minimizing risk at each stage.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 3-Ethyl-1λ⁶-thiolane-1,1-dione.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood has a current certification and is functioning correctly. Prepare a spill kit containing appropriate absorbent materials.
-
Chemical Handling: Conduct all manipulations of 3-Ethyl-1λ⁶-thiolane-1,1-dione within a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantity of the chemical necessary for the experiment. When transferring, do so carefully to avoid splashing. Keep the container tightly sealed when not in use.
-
Post-Handling: Upon completion of the experimental work, decontaminate all surfaces that may have come into contact with the chemical. Carefully remove and dispose of contaminated PPE in a designated waste container. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety. While specific disposal guidelines for 3-Ethyl-1λ⁶-thiolane-1,1-dione are not available, general principles for the disposal of sulfolane and other chemical waste should be followed.
This material, if it must be discarded, may be classified as a hazardous waste. Federal regulations require disposal at a licensed hazardous waste disposal facility[7]. Do not dispose of this chemical into the sewer system or contaminate waterways[7].
Waste Disposal Workflow
Caption: A procedural diagram for the safe disposal of 3-Ethyl-1λ⁶-thiolane-1,1-dione waste.
Disposal Protocol:
-
Collection: Collect all waste containing 3-Ethyl-1λ⁶-thiolane-1,1-dione in a clearly labeled, sealed, and chemical-resistant container.
-
Segregation: Store the waste container separately from incompatible materials.
-
Storage: Keep the waste container in a designated, well-ventilated, and secure area, preferably within secondary containment to prevent the spread of any potential leaks.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-Ethyl-1λ⁶-thiolane-1,1-dione, ensuring the protection of themselves, their colleagues, and the environment. This proactive approach to safety is paramount in the dynamic and innovative field of drug discovery and development.
References
- PubChem. (n.d.). 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione. National Center for Biotechnology Information.
- Chevron Phillips Chemical Company. (2019, October 14).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
- Benchchem. (n.d.). Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid.
Sources
- 1. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione | C5H11NO2S | CID 2772225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpchem.com [cpchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
